1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene
Description
Properties
IUPAC Name |
1-bromo-2-fluoro-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-5-2-1-4(3-6(5)9)13-7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMHSGBETSENAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622230 | |
| Record name | 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168971-68-4 | |
| Record name | 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 168971-68-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene (CAS: 168971-68-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene, a key building block in modern medicinal chemistry and materials science. The document details its physicochemical properties, spectroscopic data, synthesis protocols, and significant applications, with a focus on its role in the development of novel pharmaceuticals and agrochemicals. Detailed experimental workflows and the strategic importance of the trifluoromethoxy moiety are also discussed.
Introduction
This compound, with the Chemical Abstracts Service (CAS) registry number 168971-68-4, is a substituted aromatic compound of significant interest in organic synthesis. Its unique trifunctional nature, featuring a bromine atom, a fluorine atom, and a trifluoromethoxy group on a benzene ring, makes it a versatile intermediate for the synthesis of complex molecules. The trifluoromethoxy (-OCF₃) group, in particular, is a highly valued substituent in drug discovery due to its ability to enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for researchers in the field.
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and use in chemical reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 168971-68-4 | [1] |
| Molecular Formula | C₇H₃BrF₄O | [1] |
| Molecular Weight | 259.00 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid/White crystalline powder | [2] |
| Melting Point | 65-68 °C | [2] |
| Boiling Point | Not specified | |
| Density | Not specified | |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and acetone.[2] | [2] |
| InChI | InChI=1S/C7H3BrF4O/c8-5-2-1-4(3-6(5)9)13-7(10,11,12)/h1-3H | [1] |
| InChIKey | KZMHSGBETSENAT-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC(=C(C=C1OC(F)(F)F)F)Br | [1] |
Spectroscopic data is essential for the unambiguous identification and characterization of this compound. A summary of available Nuclear Magnetic Resonance (NMR) data is provided in Table 2.
Table 2: Spectroscopic Data for this compound
| Spectroscopy Type | Key Data Points |
| ¹H NMR | Data not explicitly found in the provided search results. |
| ¹³C NMR | Data not explicitly found in the provided search results. |
| ¹⁹F NMR | The trifluoromethyl group (-OCF₃) typically shows a singlet in the ¹⁹F NMR spectrum. The fluorine atom on the aromatic ring will exhibit coupling with adjacent protons.[3] |
Synthesis and Reactivity
The synthesis of this compound can be approached through several strategic routes, primarily involving the introduction of the bromine or the trifluoromethoxy group onto a pre-functionalized benzene ring.
General Synthetic Strategies
A plausible and commonly employed method for the synthesis of related aryl bromides is the Sandmeyer reaction . This reaction involves the diazotization of an appropriate aniline precursor followed by treatment with a copper(I) bromide. In the context of this compound, the starting material would be 2-Fluoro-4-(trifluoromethoxy)aniline.
Detailed Experimental Protocol (Hypothetical, based on related procedures)
The following is a hypothetical experimental protocol for the synthesis of this compound based on established procedures for Sandmeyer reactions of similar anilines.[2]
Materials:
-
2-Fluoro-4-(trifluoromethoxy)aniline
-
Hydrobromic acid (48%)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization: A solution of 2-Fluoro-4-(trifluoromethoxy)aniline in aqueous hydrobromic acid is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide in hydrobromic acid is prepared and cooled. The cold diazonium salt solution is then slowly added to the CuBr solution with vigorous stirring. Nitrogen gas evolution is typically observed.
-
Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to facilitate the complete decomposition of the diazonium salt. The mixture is then cooled and extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.
Applications in Drug Discovery and Agrochemicals
This compound is a valuable building block in the synthesis of a wide range of biologically active molecules.[2][4]
Role in Medicinal Chemistry
The trifluoromethoxy group is often referred to as a "super-halogen" due to its strong electron-withdrawing nature and high lipophilicity.[5] These properties can significantly enhance the pharmacokinetic profile of a drug candidate by:
-
Improving Metabolic Stability: The C-F bonds are exceptionally strong, making the -OCF₃ group resistant to metabolic degradation.
-
Increasing Lipophilicity: This can improve membrane permeability and oral bioavailability.
-
Modulating pKa: The electron-withdrawing nature can influence the acidity or basicity of nearby functional groups.
This compound serves as a scaffold to introduce the 2-fluoro-4-(trifluoromethoxy)phenyl moiety into various drug classes, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[6][7][8][9]
Agrochemical Synthesis
In the agrochemical industry, this compound is utilized as an intermediate for the synthesis of novel herbicides, fungicides, and insecticides.[2][4] The presence of the trifluoromethoxy group can enhance the potency and environmental persistence of the active ingredients.[4]
Key Reactions and Experimental Workflows
The bromine atom in this compound provides a reactive handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
Suzuki-Miyaura Coupling
This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the synthesis of biaryl compounds. This compound can be coupled with a wide range of boronic acids or their esters to generate more complex molecular architectures.[10]
Detailed Experimental Protocol for Suzuki-Miyaura Coupling
The following is a representative experimental protocol for a Suzuki-Miyaura coupling reaction involving an aryl bromide similar to the title compound.[11][12]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its unique combination of functional groups, particularly the trifluoromethoxy moiety, makes it a sought-after intermediate for the development of new pharmaceuticals and agrochemicals with enhanced properties. A thorough understanding of its synthesis, reactivity, and applications, as detailed in this guide, is crucial for researchers aiming to leverage its potential in their synthetic endeavors. The continued exploration of its reactivity in various chemical transformations will undoubtedly lead to the discovery of novel and impactful molecules.
References
- 1. This compound | C7H3BrF4O | CID 22065211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | Benchchem [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Design of allosteric modulators that change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Allosteric modulation of G protein-coupled receptor signaling [frontiersin.org]
- 9. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethoxy group, makes it a versatile synthetic intermediate. The trifluoromethoxy (-OCF3) group, in particular, is a highly valued substituent in modern drug design due to its ability to enhance key molecular properties such as metabolic stability, lipophilicity, and binding affinity.[2][3] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its role in the development of novel therapeutic agents.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. These data are crucial for its handling, characterization, and use in chemical synthesis.
| Property | Value |
| IUPAC Name | This compound[4] |
| CAS Number | 168971-68-4[4] |
| Molecular Formula | C₇H₃BrF₄O[4] |
| Molecular Weight | 259.00 g/mol [4] |
| Appearance | White crystalline powder[1] |
| Melting Point | 65-68 °C[1] |
| Solubility | Sparingly soluble in water; highly soluble in methanol, ethanol, acetone[1] |
| InChI Key | KZMHSGBETSENAT-UHFFFAOYSA-N[4] |
| SMILES | C1=CC(=C(C=C1OC(F)(F)F)F)Br[4] |
Synthesis and Experimental Protocols
Representative Synthetic Workflow
The logical flow for a plausible synthesis route, starting from 3-fluoro-4-(trifluoromethoxy)aniline, is outlined below. This multi-step process involves bromination followed by a Sandmeyer-type reaction to replace the amino group with a bromine atom.
Caption: Plausible synthetic workflow for this compound.
Detailed Experimental Protocol (Representative)
This protocol describes a two-step synthesis starting from 3-fluoro-4-(trifluoromethoxy)aniline.
Step 1: Synthesis of 2-Bromo-5-fluoro-4-(trifluoromethoxy)aniline
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluoro-4-(trifluoromethoxy)aniline (1.0 eq) in N,N-dimethylformamide (DMF).
-
Addition of Brominating Agent: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.05 eq) in DMF. Add the NBS solution dropwise to the aniline solution at room temperature with vigorous stirring.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for approximately 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound via Sandmeyer Reaction
-
Diazotization: Suspend 2-Bromo-5-fluoro-4-(trifluoromethoxy)aniline (1.0 eq) in an aqueous solution of hydrobromic acid (HBr). Cool the mixture to 0-5 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide (CuBr) (1.2 eq) in HBr. Add the cold diazonium salt solution to the CuBr solution portion-wise.
-
Reaction Completion and Work-up: Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until nitrogen evolution ceases. Cool the mixture and extract with diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer with sodium hydroxide solution and then with brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The final product, this compound, can be further purified by distillation or column chromatography.
Applications in Drug Discovery and Development
The trifluoromethoxy group is often referred to as a "super-methoxy" group in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly improve a drug candidate's metabolic stability, membrane permeability, and binding interactions with its biological target.[3]
This compound serves as a key building block for introducing this beneficial moiety into more complex molecules. It is particularly useful in the synthesis of kinase inhibitors, which are a major class of drugs used in oncology. The bromine atom provides a reactive handle for cross-coupling reactions to build the core structure of the inhibitor.
Representative Signaling Pathway: Kinase Inhibition
Many anti-cancer drugs function by inhibiting specific protein kinases that are overactive in tumor cells. A drug molecule synthesized from this compound could potentially target such a pathway. The diagram below illustrates a generic kinase signaling cascade that is often implicated in cell proliferation and survival.
Caption: A generic MAP-Kinase signaling pathway targeted by kinase inhibitors.
Reactivity and Further Transformations
The bromine atom in this compound is amenable to a variety of cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
This palladium-catalyzed reaction is a powerful tool for forming biaryl structures. This compound can be coupled with various boronic acids or esters to generate a wide range of derivatives.
Representative Protocol for Suzuki-Miyaura Coupling:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃) (2.0 eq).
-
Solvent Addition: Add a degassed mixture of a solvent such as toluene and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture to reflux (e.g., 80-100 °C) and stir for 12-24 hours, monitoring by TLC.
-
Work-up and Purification: After cooling, dilute with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Suzuki-Miyaura Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling reaction is a well-defined catalytic cycle.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | Benchchem [benchchem.com]
- 4. This compound | C7H3BrF4O | CID 22065211 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethoxy group on a benzene ring, imparts specific physicochemical properties that make it a valuable building block for the synthesis of complex molecules. The trifluoromethoxy group, in particular, is a key pharmacophore that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of this compound.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a benzene ring substituted at the 1, 2, and 4 positions. The presence of multiple halogen substituents significantly influences the electron distribution within the aromatic ring, affecting its reactivity and physical properties.
Chemical Identifiers:
Quantitative Physicochemical Data:
There is conflicting information in the public domain regarding the physical state of this compound. Some sources describe it as a white crystalline powder, while others list it as a pale yellow liquid. This discrepancy may be due to polymorphism or the presence of impurities. The available data is summarized below.
| Property | Value | Source |
| Physical State | White crystalline powder OR Pale yellow liquid | [1],[7] |
| Melting Point | 65-68 °C | [1] |
| Boiling Point | 158.457 °C at 760 mmHg | [7] |
| Density | 1.724 g/cm³ | [7] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns influenced by the adjacent fluorine and bromine atoms.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the six carbons in the benzene ring, with their chemical shifts influenced by the electronegative substituents. The carbon attached to the trifluoromethoxy group will show a characteristic quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show two distinct signals: one for the fluorine atom attached to the ring and another for the trifluoromethoxy group.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of bromine.
Synthesis and Reactivity
Synthesis:
A definitive, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route could involve the bromination of 2-fluoro-4-(trifluoromethoxy)benzene. The directing effects of the fluorine and trifluoromethoxy groups would need to be carefully considered to achieve the desired regioselectivity.
Reactivity:
The bromine atom in this compound makes it an excellent substrate for a variety of cross-coupling reactions, which are fundamental in the construction of complex organic molecules.
Logical Relationship for Synthesis and Reactivity:
Experimental Protocols
Due to the lack of a specific published protocol for this exact molecule, a general procedure for a Suzuki-Miyaura coupling reaction, a common application for such aryl bromides, is provided below. This protocol should be adapted and optimized for this compound.
General Protocol for Suzuki-Miyaura Coupling:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid/ester, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow:
Applications
This compound is a valuable intermediate in several key areas of chemical research and development:
-
Pharmaceuticals: It serves as a building block for the synthesis of novel drug candidates.[1][12] The trifluoromethoxy group can improve a molecule's pharmacokinetic profile.
-
Agrochemicals: This compound is used in the development of new pesticides and herbicides.[1][12]
-
Materials Science: It is utilized in the synthesis of liquid crystals and other functional materials.[1][12]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
Hazard Statements:
-
H315: Causes skin irritation.[10]
-
H319: Causes serious eye irritation.[10]
-
H335: May cause respiratory irritation.[10]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[10]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]
Always consult the material safety data sheet (MSDS) before handling this chemical.[2][13][14]
References
- 1. nbinno.com [nbinno.com]
- 2. capotchem.cn [capotchem.cn]
- 3. This compound price,buy Formaldehyde,Formaldehyde supplier-HENAN SUNLAKE ENTERPRISE CORPORATION [lookchem.com]
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- 5. kemix.com.au [kemix.com.au]
- 6. 168971-68-4 | this compound - Capot Chemical [capotchem.com]
- 7. This compound CAS 168971-68-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
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- 9. This compound | CAS: 168971-68-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 10. This compound | 168971-68-4 [sigmaaldrich.com]
- 11. 168971-68-4|this compound|BLD Pharm [bldpharm.com]
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- 13. keyorganics.net [keyorganics.net]
- 14. SDS of this compound, Safety Data Sheets, CAS 168971-68-4 - chemBlink [ww.chemblink.com]
Physical and chemical properties of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene. It includes detailed information on its synthesis, reactivity, and safety protocols, designed to support its application in research and development, particularly in the fields of medicinal chemistry and materials science.
Chemical Identity and Physical Properties
This compound is a halogenated aromatic compound with the chemical formula C₇H₃BrF₄O.[1] Its structure features a benzene ring substituted with a bromine atom, a fluorine atom, and a trifluoromethoxy group. This unique combination of functional groups imparts specific electronic and steric properties, making it a valuable building block in organic synthesis.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 168971-68-4 | [1][2] |
| Molecular Formula | C₇H₃BrF₄O | [1] |
| Molecular Weight | 259.00 g/mol | [1] |
| Physical Form | Liquid | [3][4] |
| Appearance | Colorless to yellow liquid | [3] |
| Computed XLogP3 | 3.9 | [1] |
| Computed Hydrogen Bond Donor Count | 0 | [1] |
| Computed Hydrogen Bond Acceptor Count | 4 | [1] |
| Computed Rotatable Bond Count | 1 | [1] |
Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, its synthesis can be approached through established methods for the functionalization of aromatic rings. A potential synthetic pathway is outlined below.
Diagram 1: Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
General Experimental Protocol (Hypothetical):
A common method for the bromination of an activated or deactivated benzene ring is electrophilic aromatic substitution using N-Bromosuccinimide (NBS) and a Lewis acid catalyst such as iron(III) bromide (FeBr₃).
-
Reaction Setup: To a solution of the starting material, 1-fluoro-3-(trifluoromethoxy)benzene, in a suitable inert solvent (e.g., dichloromethane or carbon tetrachloride), add a catalytic amount of iron(III) bromide.
-
Bromination: Slowly add N-Bromosuccinimide to the reaction mixture at a controlled temperature, typically ranging from 0 °C to room temperature.
-
Monitoring: The progress of the reaction should be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction is quenched with a reducing agent solution (e.g., sodium thiosulfate) to remove any unreacted bromine. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure this compound.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. While detailed experimental spectra are not publicly available, typical spectral characteristics can be inferred.
Table 2: Spectroscopic Data
| Technique | Data | Source |
| ¹H NMR | Spectral data available from suppliers. | [5] |
| ¹³C NMR | Spectral data available from suppliers. | [6] |
| FT-IR | Neat and ATR-IR spectra available. | [1] |
| Mass Spectrometry | Data available from suppliers. |
Note: Researchers should obtain specific spectral data from the supplier or through their own analysis for confirmation of structure and purity.
Chemical Reactivity and Applications
The reactivity of this compound is primarily dictated by the presence of the bromine atom, which serves as a versatile handle for various organic transformations, particularly in cross-coupling reactions. The electron-withdrawing nature of the fluorine and trifluoromethoxy groups influences the reactivity of the aromatic ring.
Key Reactions:
-
Cross-Coupling Reactions: This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig amination. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules.[7]
-
Grignard Reagent Formation: The bromo group can be converted to a Grignard reagent by reacting with magnesium metal. This organometallic intermediate can then be used in a wide range of nucleophilic addition and substitution reactions.
-
Lithiation: Reaction with strong organolithium bases can lead to lithium-halogen exchange, providing another route to a nucleophilic aromatic species.
Diagram 2: Reactivity in Suzuki Coupling
Caption: Suzuki coupling reaction of the title compound.
Applications:
The trifluoromethoxy group is a highly sought-after moiety in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[7] Therefore, this compound serves as a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals. Its fluorinated nature also makes it a precursor for advanced materials with unique electronic and physical properties.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. The following safety information is based on available Material Safety Data Sheets (MSDS).
Table 3: Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Source:[4]
Handling Precautions:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or alcohol-resistant foam.
-
Spill and Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous waste in accordance with local regulations.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Diagram 3: Laboratory Safety Workflow
Caption: General laboratory safety workflow for handling chemicals.
This technical guide provides a summary of the available information on this compound. Researchers and scientists are encouraged to consult the original literature and safety data sheets from suppliers for the most detailed and up-to-date information.
References
- 1. This compound | C7H3BrF4O | CID 22065211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. SDS of this compound, Safety Data Sheets, CAS 168971-68-4 - chemBlink [ww.chemblink.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. This compound | 168971-68-4 [sigmaaldrich.com]
- 5. This compound(168971-68-4) 1H NMR [m.chemicalbook.com]
- 6. 1-Bromo-4-(trifluoromethoxy)benzene(407-14-7) 13C NMR [m.chemicalbook.com]
- 7. 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | Benchchem [benchchem.com]
1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene molecular formula and weight
An In-depth Technical Guide to 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene
This technical guide provides a comprehensive overview of this compound, a fluorinated organic compound of significant interest in medicinal chemistry and materials science. The document details its chemical properties, potential synthetic routes, reactivity, and applications, with a focus on its role as a versatile building block in the development of novel molecules.
Chemical Properties and Identifiers
This compound is a substituted benzene derivative containing bromine, fluorine, and a trifluoromethoxy group. These functionalities impart unique chemical properties that make it a valuable intermediate in organic synthesis.
| Property | Value |
| Molecular Formula | C₇H₃BrF₄O[1] |
| Molecular Weight | 259.00 g/mol [1] |
| IUPAC Name | This compound[1] |
| CAS Number | 168971-68-4[1] |
| InChI | InChI=1S/C7H3BrF4O/c8-5-2-1-4(3-6(5)9)13-7(10,11,12)/h1-3H[1] |
| SMILES | C1=CC(=C(C=C1OC(F)(F)F)F)Br |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through several strategic pathways, typically involving the introduction of one of the halogen substituents onto a pre-functionalized benzene ring. A common strategy involves the bromination of a fluorinated trifluoromethoxybenzene precursor.
Conceptual Synthetic Workflow
Below is a generalized workflow for the synthesis of this compound, illustrating the key transformation.
Caption: Generalized synthetic workflow for the preparation of the target compound.
Representative Experimental Protocol: Electrophilic Bromination
This protocol is a representative example based on common organic synthesis methodologies for aromatic bromination. Note: This is a generalized procedure and should be adapted and optimized with appropriate safety precautions in a laboratory setting.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 1-fluoro-3-(trifluoromethoxy)benzene (1.0 eq.) in a suitable inert solvent such as dichloromethane or chloroform.
-
Reagent Addition: Dissolve N-Bromosuccinimide (NBS) (1.05 eq.) in the same solvent and add it portion-wise or via the dropping funnel to the reaction mixture at 0 °C.
-
Catalyst (Optional): A catalytic amount of a Lewis acid or a radical initiator like AIBN can be added to facilitate the reaction, depending on the chosen brominating agent.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine. Transfer the mixture to a separatory funnel and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Chemical Reactivity and Applications
The presence of a bromine atom makes this compound an excellent substrate for a variety of cross-coupling reactions, which are fundamental in the construction of complex organic molecules. The trifluoromethoxy group is a desirable feature in many modern pharmaceuticals, as it can enhance properties like metabolic stability and target binding affinity.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is a versatile building block in palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
Caption: Common cross-coupling reactions involving the title compound.
Applications in Drug Development
The incorporation of fluorine-containing groups is a well-established strategy in medicinal chemistry to improve the pharmacokinetic and pharmacodynamic properties of drug candidates. The trifluoromethoxy group, in particular, can enhance metabolic stability, lipophilicity, and binding affinity. As such, this compound serves as a key intermediate for introducing the trifluoromethoxyphenyl moiety into potential drug candidates. The fluorinated nature of this compound is particularly relevant, as approximately 20% of all pharmaceuticals are fluorinated compounds.
References
A Technical Guide to 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene, a key intermediate in the synthesis of complex organic molecules for the pharmaceutical, agrochemical, and materials science industries.
Chemical Identity and Synonyms
This compound is a halogenated aromatic compound valued for its utility as a versatile building block in organic synthesis.[1] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a trifluoromethoxy group, imparts specific reactivity that is leveraged in various chemical transformations.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | This compound[2][3] |
| CAS Number | 168971-68-4[2][4] |
| Molecular Formula | C₇H₃BrF₄O[2] |
| InChI | InChI=1S/C7H3BrF4O/c8-5-2-1-4(3-6(5)9)13-7(10,11,12)/h1-3H[2] |
| InChIKey | KZMHSGBETSENAT-UHFFFAOYSA-N[2] |
| SMILES | C1=CC(=C(C=C1OC(F)(F)F)F)Br[2] |
| EC Number | 675-086-1[2] |
| PubChem CID | 22065211[2] |
Physicochemical Properties
The compound is typically a white crystalline powder or a clear, colorless to yellow liquid.[3][4] It is sparingly soluble in water but shows high solubility in common organic solvents like methanol, ethanol, and acetone.[4] While stable under normal conditions, it is sensitive to light and moisture.[4]
Quantitative Data Summary:
| Property | Value | Source |
| Molecular Weight | 259.00 g/mol | [2] |
| Exact Mass | 257.93034 Da | [2] |
| Melting Point | 65-68°C | [4] |
| Boiling Point | ~78°C | [1] |
| Density | ~1.724 g/cm³ | [1] |
| Flash Point | 72.5°C | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound and related fluorinated aromatic compounds typically involves electrophilic aromatic substitution or modifications of pre-functionalized benzene rings. A common strategy is the bromination of a corresponding fluorinated trifluoromethoxybenzene precursor.
General Experimental Protocol: Electrophilic Bromination
This protocol describes a general method for the bromination of an activated or moderately activated aromatic ring, which can be adapted for the synthesis of the title compound.
-
Precursor Solubilization: Dissolve the starting material, 2-fluoro-4-(trifluoromethoxy)benzene, in a suitable inert solvent such as dichloromethane or chloroform in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C using an ice bath to control the exothermicity of the reaction.
-
Reagent Addition: Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or a solution of elemental bromine (Br₂) in the same solvent, dropwise to the cooled solution while stirring vigorously. The addition should be controlled to maintain the temperature below 5°C.
-
Catalysis (if necessary): For less reactive substrates, a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum trichloride (AlCl₃) may be required.[5] The catalyst should be added to the substrate solution before the addition of the brominating agent.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench the reaction mixture by slowly adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine, followed by a saturated solution of sodium bicarbonate to neutralize the acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent used for the reaction (e.g., dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain the pure this compound.
Chemical Reactivity and Applications
The bromine atom on the aromatic ring serves as a versatile handle for a variety of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds, making the compound a valuable intermediate.[6]
Key Applications:
-
Pharmaceuticals: It serves as a crucial intermediate in the synthesis of anti-cancer, anti-viral, and anti-inflammatory drugs.[4] The trifluoromethoxy group is often incorporated into drug candidates to enhance properties like metabolic stability and target binding affinity.[6]
-
Agrochemicals: The compound is used to synthesize fungicides and herbicides, such as fluoroxypyrid and fludioxonil.[4]
-
Materials Science: It is a building block for electrochromic materials used in smart windows and displays, and for liquid crystals used in LCD screens.[4]
Workflow: Role in Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings.[6] These reactions enable the formation of complex molecular architectures.
Caption: Workflow of cross-coupling reactions using the title compound.
Logical Relationship: Synthetic Utility
The utility of this compound stems from the distinct reactivity of its functional groups, which allows for sequential and site-selective modifications.
Caption: Functional group contributions to the compound's reactivity.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C7H3BrF4O | CID 22065211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Bromo-2-fluoro-4-(trifluoromethyl)benzene | 40161-54-4 [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. 1-Bromo-4-fluorobenzene - Wikipedia [en.wikipedia.org]
- 6. 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Role of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene, a key building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom, a directing fluorine atom, and a lipophilic trifluoromethoxy group, makes it a valuable synthon for the introduction of the 2-fluoro-4-(trifluoromethoxy)phenyl moiety into complex molecules. This guide details its physical and spectroscopic properties, key synthetic applications with experimental protocols, and visual representations of its reaction pathways.
Core Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
Physical Properties
| Property | Value | Reference |
| CAS Number | 168971-68-4 | [1][2][][4] |
| Molecular Formula | C₇H₃BrF₄O | [4][5] |
| Molecular Weight | 259.00 g/mol | [2][4][5] |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | 78 °C at 48 torr | [6] |
| Density | ~1.71 g/cm³ | [6] |
Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR | Spectra available from commercial suppliers. | [2] |
| ¹³C NMR | Spectra available from commercial suppliers. | |
| ¹⁹F NMR | The trifluoromethoxy group provides a distinct signal. | [7] |
| IR Spectroscopy | Spectra available in public databases. | [5] |
| Mass Spectrometry | m/z peaks corresponding to the isotopic distribution of bromine are characteristic. |
Key Synthetic Transformations
This compound is a versatile substrate for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is dominated by the bromine atom, which readily participates in cross-coupling reactions and the formation of organometallic reagents.
Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl structures. This compound serves as an excellent coupling partner with a wide range of boronic acids and their derivatives.[6][8]
Experimental Protocol: Synthesis of 2-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carbonitrile
This protocol is adapted from established procedures for analogous aryl bromides.
Diagram of the Suzuki-Miyaura Coupling Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 mmol)
-
(4-cyanophenyl)boronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol)
-
Potassium carbonate (2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To an oven-dried round-bottom flask, add this compound, (4-cyanophenyl)boronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biphenyl product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of arylamines. This compound can be coupled with a range of primary and secondary amines using a palladium catalyst and a suitable phosphine ligand.[6]
Experimental Protocol: Synthesis of N-Benzyl-2-fluoro-4-(trifluoromethoxy)aniline
This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl bromides.
Diagram of the Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 mmol)
-
Benzylamine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)
-
Xantphos (0.04 mmol)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to an oven-dried Schlenk tube.
-
Add this compound and benzylamine.
-
Add anhydrous toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Grignard Reagent Formation
The bromine atom of this compound allows for the facile formation of the corresponding Grignard reagent, 2-fluoro-4-(trifluoromethoxy)phenylmagnesium bromide. This powerful nucleophile can then be reacted with a variety of electrophiles to introduce the 2-fluoro-4-(trifluoromethoxy)phenyl group.
Experimental Protocol: Formation of 2-Fluoro-4-(trifluoromethoxy)phenylmagnesium Bromide and Reaction with Benzaldehyde
This protocol is a general procedure for Grignard reagent formation and subsequent reaction.[9]
Diagram of Grignard Reagent Formation and Reaction
References
- 1. nbinno.com [nbinno.com]
- 2. 168971-68-4|this compound|BLD Pharm [bldpharm.com]
- 4. 168971-68-4 | this compound - Capot Chemical [capotchem.com]
- 5. This compound | C7H3BrF4O | CID 22065211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. rsc.org [rsc.org]
- 8. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 9. 4-(Trifluoromethoxy)aniline synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to Trifluoromethoxy Substituted Benzene Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of trifluoromethoxy substituted benzene compounds, focusing on their synthesis, physicochemical properties, and critical applications in modern drug discovery and development. The unique properties conferred by the trifluoromethoxy (-OCF₃) group, such as enhanced lipophilicity and metabolic stability, make these compounds invaluable scaffolds in medicinal chemistry.
Introduction: The Rise of the Trifluoromethoxy Group
The trifluoromethoxy (-OCF₃) group has emerged as a privileged substituent in medicinal chemistry, often referred to as a "super-halogen" or "pseudo-halogen."[1][2] Its incorporation into a benzene ring dramatically alters the molecule's electronic and physical properties.[3] Unlike a simple methoxy group, which is metabolically labile, the trifluoromethoxy group is robust and significantly more lipophilic.[1][4] These characteristics are highly desirable in drug design, as they can lead to improved pharmacokinetic profiles, including better absorption, distribution, metabolism, and excretion (ADME) properties.[3][5]
Trifluoromethoxy substituted benzene derivatives are key intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and advanced materials.[6][7] Their unique combination of high electronegativity, metabolic stability, and lipophilicity allows medicinal chemists to fine-tune the properties of drug candidates to enhance efficacy and bioavailability.[5][8]
Physicochemical and Electronic Properties
The trifluoromethoxy group imparts a unique set of properties that distinguish it from other common substituents. It is strongly electron-withdrawing due to the inductive effect of the three fluorine atoms, which deactivates the aromatic ring towards electrophilic substitution.[4][9] However, the oxygen lone pairs allow it to act as a weak π-donor, directing electrophilic attack to the ortho and para positions, with a strong preference for para substitution.[9]
Comparative Data of Key Substituents
The following table summarizes and compares the key physicochemical parameters of the trifluoromethoxy group with other frequently used substituents in drug design.
| Substituent | Hansch Lipophilicity Parameter (π) | Electronic Effect | Metabolic Stability |
| -OCF₃ | +1.04 [1][2] | Strongly Electron-Withdrawing | High [5] |
| -CF₃ | +0.88[5] | Strongly Electron-Withdrawing[5] | High[5] |
| -Cl | +0.71 | Electron-Withdrawing | Moderate |
| -CH₃ | +0.56 | Electron-Donating | Low (Prone to Oxidation) |
| -OCH₃ | -0.02 | Electron-Donating | Low (Prone to O-dealkylation) |
Properties of Representative Compounds
The table below lists the physical properties of (trifluoromethoxy)benzene and a common synthetic intermediate, 4-(trifluoromethoxy)nitrobenzene.
| Property | (Trifluoromethoxy)benzene | 4-(Trifluoromethoxy)nitrobenzene |
| CAS Number | 456-55-3[10] | 713-65-5[8] |
| Molecular Formula | C₇H₅F₃O[11][12] | C₇H₄F₃NO₃[8] |
| Molecular Weight | 162.11 g/mol [11][12] | 207.11 g/mol [8] |
| Melting Point | -49.9 °C[10][11] | 15 °C[8] |
| Boiling Point | 102 °C[10][11] | 217.4 °C[8] |
| Density | 1.226 g/mL at 25 °C[10][11] | ~1.5 g/cm³[8] |
| Refractive Index (n20/D) | 1.406[10][11] | 1.476[8] |
| Vapor Pressure | 41.3 mmHg at 25 °C[10] | 0.2 mmHg at 25 °C[8] |
| Flash Point | 12 °C (53.6 °F) | 85.3 °C[8] |
Synthesis of Trifluoromethoxy Substituted Benzenes
Several synthetic strategies have been developed to introduce the trifluoromethoxy group onto a benzene ring. The choice of method often depends on the starting material and the desired substitution pattern.
Key Synthetic Methodologies
-
From Phenols via Fluoroformates: A two-step method where phenols are first converted to aryl fluoroformates, which are then treated with sulfur tetrafluoride (SF₄). This approach involves highly toxic reagents.[9]
-
From Anisoles via Chlorination/Fluorination: This classic approach involves the exhaustive chlorination of the methoxy group in an anisole derivative to form a trichloromethoxy intermediate, followed by nucleophilic fluorination using reagents like antimony trifluoride (SbF₃) or anhydrous hydrogen fluoride (HF).[9]
-
Radical C-H Trifluoromethoxylation: Modern methods allow for the direct trifluoromethoxylation of aromatic C-H bonds. One approach uses bis(trifluoromethyl)peroxide (BTMP) as a source of •OCF₃ radicals, which can be activated by visible light photoredox catalysis or TEMPO catalysis.[13]
-
Nucleophilic Trifluoromethoxylation: This involves the use of a nucleophilic "OCF₃⁻" source. Reagents like tris(dimethylamino)sulfonium difluorotrimethylsilicate (TAS OCF₃) can act as a direct transfer agent.[9] Alternatively, the trifluoromethoxide anion can be generated in situ from precursors like 2,4-dinitro(trifluoromethoxy)benzene.[2]
Generalized Experimental Workflow
The following diagram illustrates a common synthetic pathway starting from a substituted anisole.
Caption: General workflow for anisole to trifluoromethoxybenzene conversion.
Detailed Experimental Protocol: Two-Step Synthesis from 4-Chloroanisole
This protocol is a representative example of the chlorination/fluorination sequence, a robust and scalable method.[14][15]
Step 1: Synthesis of 1-Chloro-4-(trichloromethoxy)benzene
-
Reactor Setup: A 1000 mL multi-neck reactor is equipped with a mechanical stirrer, reflux condenser, thermometer, and a gas inlet tube.
-
Solvent and Reactant Charging: The reactor is charged with a suitable high-boiling solvent (e.g., 150g of p-chlorotrifluoromethylbenzene). The mixture is heated to reflux (approx. 139-140 °C).[7]
-
Reaction Initiation: Once reflux begins, chlorine gas is introduced through the gas inlet. A solution of 4-chloroanisole and a radical initiator (e.g., azobisisobutyronitrile, AIBN) dissolved in the same solvent is added dropwise over several hours.[7][15]
-
Monitoring and Completion: The reaction is monitored by Gas Chromatography (GC) until the starting material is consumed and the desired trichloromethoxy intermediate is the major product.
-
Work-up: Upon completion, the reaction mixture is cooled, and excess dissolved chlorine and HCl are purged with an inert gas like nitrogen. The solvent may be removed under reduced pressure to yield the crude trichloromethoxy intermediate, which is often used directly in the next step.[14]
Step 2: Synthesis of 1-Chloro-4-(trifluoromethoxy)benzene
-
Reactor Setup: The crude 1-chloro-4-(trichloromethoxy)benzene is transferred to a suitable pressure reactor (autoclave), such as one made of SS 316 or Hastelloy.
-
Fluorination: Anhydrous hydrogen fluoride (HF) is carefully added to the autoclave.[14]
-
Reaction Conditions: The autoclave is sealed and heated to a temperature between 80-100 °C. The reaction is maintained under pressure (e.g., 2.8 MPa) for 3-6 hours.[7][14]
-
Work-up and Purification: After cooling and venting, the reaction mixture is carefully quenched with water. The organic layer is separated, washed (e.g., with water and a mild base), and dried.
-
Isolation: The final product, 1-chloro-4-(trifluoromethoxy)benzene, is isolated and purified by fractional distillation under reduced pressure.[7]
Applications in Drug Development
The strategic incorporation of a trifluoromethoxy group is a powerful tool for optimizing lead compounds into viable drug candidates.
Impact on Pharmacokinetic Properties (ADME)
The primary benefit of the -OCF₃ group lies in its ability to enhance a molecule's drug-like properties.
Caption: Logical flow from -OCF₃ properties to pharmacokinetic benefits.
-
Increased Lipophilicity: The high lipophilicity of the -OCF₃ group enhances the ability of a drug to cross biological membranes, such as the intestinal lining for oral absorption and the blood-brain barrier (BBB) for CNS-targeting drugs.[1][5]
-
Metabolic Stability: The strength of the carbon-fluorine bond makes the trifluoromethoxy group highly resistant to enzymatic degradation (e.g., cytochrome P450 oxidation), which can block common metabolic pathways, increase the drug's half-life, and improve its overall bioavailability.[5][8]
-
Modulation of pKa and Conformation: The group's strong electron-withdrawing nature can influence the pKa of nearby acidic or basic centers, affecting solubility and receptor binding interactions.
Case Study: Riluzole
Riluzole is a prominent example of a successful drug featuring a trifluoromethoxy group. Used in the treatment of amyotrophic lateral sclerosis (ALS), the -OCF₃ moiety is critical to its function. It enhances the drug's lipophilicity, facilitating its passage across the blood-brain barrier to act on the central nervous system.[5] Furthermore, the group's metabolic stability contributes to a favorable pharmacokinetic profile, improving its bioavailability and duration of action.[5]
Signaling Pathway Modulation
Trifluoromethoxy-substituted compounds can interact with a variety of biological targets, including enzymes and receptors. The diagram below provides a generalized illustration of how such a compound might modulate a cellular signaling pathway after binding to its target receptor.
Caption: General model of a signaling pathway modulated by an Ar-OCF₃ drug.
Conclusion
Trifluoromethoxy substituted benzene compounds represent a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties, high lipophilicity, and exceptional metabolic stability conferred by the -OCF₃ group provide a powerful strategy for optimizing molecular properties. For researchers in drug development, a deep understanding of the synthesis and behavior of these compounds is essential for the rational design of next-generation therapeutics with enhanced efficacy and superior pharmacokinetic profiles. As synthetic methodologies continue to advance, the accessibility and application of these valuable building blocks are poised to expand even further.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Virtual tur Zavidovo | Virtual tour generated by Panotour [zavidovo.ru]
- 7. Page loading... [wap.guidechem.com]
- 8. innospk.com [innospk.com]
- 9. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 10. (Trifluoromethoxy)benzene | 456-55-3 [chemicalbook.com]
- 11. (Trifluoromethoxy)benzene CAS#: 456-55-3 [m.chemicalbook.com]
- 12. (Trifluoromethoxy)benzene | C7H5F3O | CID 68010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 15. Preparation method of (trifluoromethoxy)benzene compound - Eureka | Patsnap [eureka.patsnap.com]
A Technical Guide to the Discovery and Synthesis of Halogenated Aromatic Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, biosynthesis, and synthetic methodologies for halogenated aromatic compounds. It is designed to serve as a valuable resource for professionals in the fields of chemical research, drug discovery, and development, offering detailed experimental protocols, comparative data, and a historical perspective on this vital class of molecules.
Discovery and Natural Occurrence
The journey of halogenated aromatic compounds began with their discovery in natural sources. Far from being mere synthetic curiosities, these molecules are integral components of the chemical arsenals of a vast array of terrestrial and marine organisms. The number of known naturally occurring organohalogen compounds has seen an astronomical rise, from fewer than 50 in 1968 to approximately 8,400 in recent years[1][2]. These compounds are produced by marine algae, sponges, corals, fungi, and bacteria, and they exhibit a wide range of biological activities, including antimicrobial and anticancer properties[3].
The biosynthesis of these compounds is a testament to nature's ingenuity, employing a variety of halogenating enzymes. These include haloperoxidases, non-heme Fe(II)/α-ketoglutarate-dependent halogenases, and flavin-dependent halogenases, which can incorporate chlorine, bromine, and iodine into aromatic structures with high efficiency and selectivity.[4]
The synthetic history of halogenated aromatic compounds dates back to the early 19th century. A pivotal moment in this history was the work of Eilhard Mitscherlich, who, in 1834, synthesized several halogenated benzene derivatives, including trichlorobenzene and hexachlorobenzene.[5] This marked the beginning of the exploration of synthetic routes to these valuable compounds, which would later become cornerstones of the pharmaceutical, agrochemical, and materials science industries.
Synthetic Methodologies
The introduction of halogen atoms onto an aromatic ring is a fundamental transformation in organic synthesis. The choice of method depends on the desired halogen, the nature of the aromatic substrate, and the required regioselectivity. This section details the core synthetic strategies, providing both theoretical background and practical experimental protocols.
Electrophilic Aromatic Halogenation
Electrophilic aromatic substitution (EAS) is the most common method for the direct halogenation of aromatic rings.[6][7][8] The reaction involves the attack of an electrophilic halogen species on the electron-rich aromatic ring, followed by the loss of a proton to restore aromaticity.
Mechanism of Electrophilic Aromatic Halogenation
Caption: General mechanism of electrophilic aromatic halogenation.
Aromatic rings bearing electron-donating groups (e.g., -OH, -OR, -NH₂) are highly activated towards electrophilic substitution and often do not require a strong Lewis acid catalyst.
Table 1: Comparison of Halogenation Methods for Activated Aromatic Compounds
| Substrate | Halogenating Agent | Catalyst/Solvent | Temperature (°C) | Yield (%) | Regioselectivity (ortho:para) | Reference |
| Anisole | N-chloroamines | Trifluoroacetic acid | Room Temp | High | Highly para-selective | [9] |
| Anisole | (NH₄)₂S₂O₈ / NCS | Photocatalyst | Room Temp | 92 | para-selective | [10] |
| Phenol | Br₂ (1 equiv) | CCl₄ | < 5 | - | Monobromination at para | [11] |
| Aniline | CuBr₂ | Ionic Liquid | Room Temp | High | para-selective | [12] |
| o-Nitroaniline | KI / K₂SO₄ / HCl | Methanol/Water | Room Temp | High | p-Iodo-o-nitroaniline | [5] |
Experimental Protocol: Para-Chlorination of Anisole [10]
-
Materials: Anisole, N-Chlorosuccinimide (NCS), Ammonium Persulfate ((NH₄)₂S₂O₈), Photocatalyst (e.g., Ru(bpy)₃Cl₂), Acetonitrile.
-
Procedure:
-
In a reaction vessel, dissolve anisole and a sacrificial oxidant, (NH₄)₂S₂O₈, in acetonitrile.
-
Add N-Chlorosuccinimide (NCS) and the photocatalyst to the solution.
-
Irradiate the mixture with visible light at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography to yield 4-chloroanisole.
-
Aromatic rings with electron-withdrawing groups (e.g., -NO₂, -CN, -COR) are deactivated and require more forcing conditions for halogenation, typically involving a strong Lewis acid catalyst.
Experimental Protocol: Bromination of Nitrobenzene
-
Materials: Nitrobenzene, Bromine (Br₂), Iron(III) bromide (FeBr₃).
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add nitrobenzene and anhydrous iron(III) bromide.
-
Heat the mixture to 140 °C.
-
Slowly add bromine to the reaction mixture.
-
Reflux the mixture until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture and pour it into a solution of sodium bisulfite to quench excess bromine.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Purify the product by distillation or recrystallization to obtain m-bromonitrobenzene.
-
Sandmeyer Reaction
The Sandmeyer reaction provides an indirect method for the halogenation of aromatic rings, starting from an aromatic amine.[13] The amine is first converted to a diazonium salt, which is then displaced by a halide using a copper(I) salt catalyst.[14][15]
Workflow for the Sandmeyer Reaction
Caption: Key steps in the Sandmeyer reaction for aryl halide synthesis.
Experimental Protocol: Synthesis of Chlorobenzene via Sandmeyer Reaction [16]
-
Materials: Aniline, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Copper(I) Chloride (CuCl).
-
Procedure:
-
Diazotization: Dissolve aniline in hydrochloric acid and cool the solution to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C.
-
Halogenation: In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid. Slowly add the cold diazonium salt solution to the cuprous chloride solution.
-
Nitrogen gas will evolve. Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.
-
Steam distill the mixture to isolate the crude chlorobenzene.
-
Separate the organic layer, wash with sodium hydroxide solution and then water, dry over anhydrous calcium chloride, and purify by distillation.
-
Metal-Catalyzed Halogenation
Modern synthetic chemistry has seen the development of powerful metal-catalyzed methods for the formation of carbon-halogen bonds, offering milder reaction conditions and broader substrate scope.
The Ullmann condensation is a copper-catalyzed reaction used to form aryl ethers, thioethers, and amines from aryl halides.[6] While traditionally used for C-O, C-S, and C-N bond formation, modifications of this reaction can be applied to the synthesis of halogenated biaryls.[2][17]
Table 2: Conditions for Ullmann-type Reactions
| Reaction Type | Aryl Halide | Nucleophile | Catalyst | Solvent | Temperature (°C) | Reference |
| Ether Synthesis | Aryl Iodide | Phenol | Cu Nanoparticles | Acetonitrile | 50-60 | [18] |
| Amine Synthesis | Aryl Bromide | Aniline | CuI / Phenanthroline | DMF | High Temp | [6] |
| Biaryl Synthesis | Aryl Halide | Aryl Halide | Activated Copper | DMF | > 100 | [2] |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides to form C-N bonds.[3][7] This reaction is not a direct halogenation method but is crucial in the synthesis of complex molecules where a halogenated aromatic is a key intermediate.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
The introduction of fluorine into aromatic rings is of particular importance in medicinal chemistry.[1] Due to the high reactivity of elemental fluorine, direct fluorination is often challenging.[19] Consequently, a variety of metal-catalyzed and nucleophilic fluorination methods have been developed.
Table 3: Selected Modern Aromatic Fluorination Methods
| Method | Aryl Precursor | Fluorinating Agent | Catalyst | Key Features | Reference |
| Nucleophilic Fluorination | Aryl Bromide/Iodide | AgF / KF | Pd-based | Broad scope, minimal reduction byproducts | [20][21] |
| Copper-Catalyzed | Aryl Halide | AgF | Cu-based | Requires directing groups in some cases | [1] |
| Balz-Schiemann | Aryl Diazonium Salt | HBF₄ or NaBF₄ | Thermal | Classic method for fluoroarenes | [19] |
Experimental Protocol: Palladium-Catalyzed Nucleophilic Fluorination of an Aryl Bromide [20][21]
-
Materials: Aryl bromide, Silver(I) fluoride (AgF), Potassium fluoride (KF), Palladium precatalyst (e.g., AdBrettPhos-based), Toluene.
-
Procedure:
-
In a glovebox, charge a reaction vial with the aryl bromide, silver(I) fluoride, potassium fluoride, and the palladium precatalyst.
-
Add anhydrous toluene to the vial.
-
Seal the vial and heat the reaction mixture at the specified temperature (e.g., 110-130 °C) for the required time.
-
Monitor the reaction by GC-MS or ¹⁹F NMR.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Applications in Drug Development
The unique physicochemical properties imparted by halogens—such as increased lipophilicity, metabolic stability, and altered electronic character—make halogenated aromatic compounds indispensable in drug design. Halogen atoms can modulate the binding affinity of a drug candidate to its target protein and improve its pharmacokinetic profile. The deliberate introduction of halogens is a common strategy in lead optimization to enhance efficacy and reduce off-target effects.
Logical Relationship in Drug Discovery Workflow
Caption: Role of halogenation in the drug discovery process.
Conclusion
The field of halogenated aromatic compounds continues to evolve, driven by the demand for novel pharmaceuticals, agrochemicals, and functional materials. While classic methods like electrophilic aromatic substitution remain workhorses in synthesis, modern metal-catalyzed reactions have opened new avenues for the efficient and selective introduction of halogens. This guide provides a foundational understanding and practical protocols for the synthesis of these important molecules, empowering researchers to further innovate in this exciting area of chemistry.
References
- 1. Copper Catalyzed Fluorination of Aryl Halides - Liam Sharninghausen [grantome.com]
- 2. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Transition metal catalysis and nucleophilic fluorination - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
- 9. Highly selective aromatic chlorination. Part 1. The 4-chlorination of anisole and phenol with N-chloroamines in acidic solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 12. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lscollege.ac.in [lscollege.ac.in]
- 14. Sandmeyer Reaction | OpenOChem Learn [learn.openochem.org]
- 15. Video: Nucleophilic Aromatic Substitution of Aryldiazonium Salts: Aromatic SN1 [jove.com]
- 16. youtube.com [youtube.com]
- 17. Ullmann Reaction [organic-chemistry.org]
- 18. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 19. CK12-Foundation [flexbooks.ck12.org]
- 20. Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
A Technical Guide to 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene for Researchers and Drug Development Professionals
Introduction: 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene is a fluorinated organic compound that serves as a key building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science industries. Its trifluoromethoxy group and strategically placed halogen atoms make it a versatile reagent for introducing fluorine-containing moieties, which can enhance the metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This guide provides an overview of its commercial availability, physicochemical properties, and key synthetic applications.
Commercial Availability
A number of chemical suppliers offer this compound, ensuring its accessibility for research and development purposes. The following table lists some of the known commercial suppliers. Purity and available quantities may vary, and it is recommended to consult the suppliers' websites for the most current information.
| Supplier | Website | Notes |
| Sigma-Aldrich (Merck) | --INVALID-LINK-- | A major global supplier of research chemicals. |
| BLD Pharmatech | --INVALID-LINK-- | A supplier of a wide range of chemical products. |
| Ningbo Inno Pharmchem Co.,Ltd. | --INVALID-LINK-- | A manufacturer and supplier of organic intermediates based in China.[1] |
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below. These properties are essential for designing chemical reactions and for safety assessments.
| Property | Value | Source |
| CAS Number | 168971-68-4 | PubChem[2] |
| Molecular Formula | C₇H₃BrF₄O | PubChem[2] |
| Molecular Weight | 259.00 g/mol | PubChem[2] |
| Appearance | White crystalline powder | Ningbo Inno Pharmchem Co.,Ltd.[1] |
| Melting Point | 65-68°C | Ningbo Inno Pharmchem Co.,Ltd.[1] |
| Solubility | Sparingly soluble in water, highly soluble in organic solvents such as methanol, ethanol, and acetone. | Ningbo Inno Pharmchem Co.,Ltd.[1] |
Synthetic Applications and Experimental Protocols
This compound is a valuable intermediate in the synthesis of a variety of organic compounds. It is particularly useful in transition metal-catalyzed cross-coupling reactions, where the bromo substituent serves as a reactive handle. These reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is a versatile substrate for several palladium-catalyzed cross-coupling reactions, which are crucial in the synthesis of pharmaceuticals and advanced materials.[3][4] The trifluoromethoxy group can enhance the efficacy and pharmacokinetic properties of drug candidates.[3]
Below is a generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction, a common application for aryl bromides like this compound.
Illustrative Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction. Note that specific conditions may need to be optimized for different substrates.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired aryl boronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 eq.), and a base, for instance, K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent, such as a mixture of toluene and water or 1,4-dioxane and water, to the flask.
-
Reaction Execution: Heat the reaction mixture with stirring to a temperature typically between 80-110°C. Monitor the reaction progress using an appropriate analytical technique like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, commonly by column chromatography on silica gel, to yield the desired biaryl product.
Applications in Drug Discovery and Agrochemicals
The incorporation of the trifluoromethoxy (-OCF₃) group into molecules is a well-established strategy in medicinal chemistry to improve the properties of drug candidates.[3] this compound is a key intermediate that allows for the introduction of this valuable functional group. It has been utilized in the synthesis of a range of bioactive molecules, including anti-cancer, anti-viral, and anti-inflammatory drugs.[1]
In the agrochemical sector, this compound is used as an intermediate in the production of herbicides and fungicides.[1] For example, it is involved in the synthesis of compounds like fluoroxypyr and fludioxonil, which are effective in controlling fungal diseases in crops.[1]
The logical relationship for its application in developing new chemical entities is outlined in the diagram below.
References
Methodological & Application
Application Note: Suzuki-Miyaura Coupling of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene for the Synthesis of Novel Biaryl Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl scaffolds. These structural motifs are of significant interest in medicinal chemistry and materials science due to their prevalence in pharmaceuticals, agrochemicals, and functional materials.[1][2] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene with a generic arylboronic acid. The presence of the fluoro and trifluoromethoxy substituents on the benzene ring can significantly influence the electronic properties and potential biological activity of the resulting biaryl products.
The reaction proceeds via a palladium-catalyzed cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid in the presence of a base, and concluding with reductive elimination to form the desired biaryl product and regenerate the active catalyst.[2][3]
Experimental Protocol
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., XPhos, SPhos)[4]
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., Cesium fluoride)[5]
-
Toluene, anhydrous
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).[5]
-
Inert Atmosphere: Evacuate and backfill the reaction flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add the catalyst mixture to the reaction flask. Then, add a degassed solvent mixture, for example, toluene/1,4-dioxane/water (e.g., 4:1:1 ratio, 10 mL total volume).[2]
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[2]
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired biaryl product.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the Suzuki-Miyaura coupling of aryl bromides with structural similarities to this compound. This data can serve as a guide for optimizing the specific reaction.
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-fluorobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~85-95 |
| 2 | 1-Bromo-2-fluorobenzene | 4-Vinylphenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Toluene/H₂O | 100 | 18 | ~80-90 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | >90 |
| 4 | This compound | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/Dioxane/H₂O | 90 | 24 | Expected >80 |
Note: The data in entries 1-3 are based on typical conditions for similar substrates found in the literature.[5][7] Entry 4 represents the proposed starting conditions for the title compound.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Buchwald-Hartwig amination of 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene. This reaction is a powerful method for the formation of carbon-nitrogen (C-N) bonds, enabling the synthesis of a wide range of substituted anilines that are valuable intermediates in pharmaceutical and materials science research.[1][2][3] The protocols outlined below serve as a starting point for the successful coupling of this versatile building block with various primary and secondary amines.
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, facilitating the formation of C-N bonds through the palladium-catalyzed cross-coupling of amines with aryl halides.[1][2][3][4] This reaction has revolutionized the synthesis of arylamines, which are prevalent in a vast array of biologically active compounds and functional materials.[5] The substrate, this compound, is an electron-deficient aryl bromide, and the presence of the ortho-fluoro and para-trifluoromethoxy substituents can influence its reactivity. Careful selection of the catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through several key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br) to form a Pd(II) intermediate.[2][6]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.[2][6]
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex, which regenerates the Pd(0) catalyst and releases the desired N-aryl amine product.[2][3][6]
The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and reductive elimination steps and to stabilize the palladium intermediates.[5]
Data Presentation: Typical Reaction Conditions
The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of aryl bromides. These parameters can be used as a starting point for the optimization of reactions with this compound.
Table 1: Recommended Catalysts and Ligands
| Palladium Precursor | Ligand | Typical Loading (mol%) | Notes |
| Pd₂(dba)₃ | XPhos | 1-2 (Pd), 2-4 (Ligand) | A robust and commonly used system for a wide range of aryl bromides.[1][2] |
| Pd(OAc)₂ | SPhos | 1-2 (Pd), 2-4 (Ligand) | Another highly effective Buchwald ligand, often providing good results.[7] |
| Pd(OAc)₂ | RuPhos | 1-2 (Pd), 2-4 (Ligand) | Useful for challenging couplings and can sometimes offer improved performance.[7] |
| [Pd(allyl)Cl]₂ | t-BuXPhos | 0.5-2 (Pd), 1-4 (Ligand) | A highly active catalyst system that can be effective at lower loadings.[8] |
Table 2: Common Bases and Solvents
| Base | Equivalents | Solvent | Typical Temperature (°C) | Notes |
| NaOtBu | 1.2-1.5 | Toluene | 80-110 | A strong, non-nucleophilic base suitable for many couplings.[1][2] |
| K₂CO₃ | 1.5-2.0 | 1,4-Dioxane | 100-110 | A weaker base, often used for substrates with base-sensitive functional groups. |
| Cs₂CO₃ | 1.5-2.0 | Toluene or 1,4-Dioxane | 100-110 | A stronger inorganic base that can be effective when other bases fail.[7] |
| K₃PO₄ | 1.5-2.0 | Toluene or 1,4-Dioxane | 100-110 | Another effective inorganic base, particularly in Suzuki-Miyaura couplings, and can be applied here.[7] |
Experimental Protocols
General Considerations:
The Buchwald-Hartwig amination is sensitive to air and moisture. Therefore, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[5] All glassware must be oven-dried and cooled under an inert atmosphere before use. Solvents should be anhydrous and deoxygenated.
Protocol 1: General Procedure for the Amination of this compound with a Primary or Secondary Amine
This protocol is a general starting point and may require optimization for specific amine coupling partners.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
-
Oven-dried Schlenk tube with a magnetic stir bar
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound, the amine (if solid), Pd₂(dba)₃, XPhos, and sodium tert-butoxide.[1][2]
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add anhydrous toluene via syringe. If the amine is a liquid, add it at this stage.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®. Wash the filter cake with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amine.
Visualizations
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its fluorine and trifluoromethoxy substituents.
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. This compound is a valuable substrate for these transformations, offering a handle for the introduction of diverse functionalities. The electron-withdrawing nature of the trifluoromethoxy group and the ortho-fluoro substituent can influence the reactivity of the C-Br bond, making the selection of appropriate reaction conditions crucial for successful coupling.
This guide outlines optimized protocols for Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings with this compound, providing a foundation for its application in the synthesis of complex molecular architectures.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of biaryl compounds through the coupling of an organohalide with a boronic acid or its derivative.
Data Presentation: Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-(trichloromethyl)benzene | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2.0) | Toluene/EtOH/H₂O | 80 | 12-24 | 85-95 (analogous)[1] |
| 2 | 1-Bromo-4-(trichloromethyl)benzene | Phenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | CsF (2.0) | 1,4-Dioxane | 100 | 12-18 | 90-98 (analogous)[1] |
| 3 | 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | K₂CO₃ | H₂O/EtOH | 110 | 3 | ~90 (analogous)[2] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 2'-fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid, a representative biaryl compound.
Materials:
-
This compound
-
(4-Carboxyphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Standard glassware for inert atmosphere reactions
Procedure: [1]
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv.), (4-carboxyphenyl)boronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
II. Heck Reaction
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.
Data Presentation: Heck Reaction of Aryl Bromides
| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-(trichloromethyl)benzene | Styrene | Pd(OAc)₂ (1) | P(o-tolyl)₃ (2) | Et₃N (2.0) | DMF | 100 | 12-24 | 80-90 (analogous) |
| 2 | 1-Bromo-2-((methoxymethoxy)methyl)benzene | Styrene | Pd(OAc)₂ (1-2) | P(o-tol)₃ (2-4) | K₂CO₃ (2.0) | DMF | 80-120 | 4 | 65 (analogous)[3] |
| 3 | Bromobenzene | n-Butyl Acrylate | Pd/C (3) | - | (n-Bu)₃N (1.5) | [OMIm]BF₄ | 120 | 10 | 85 (analogous)[3] |
Experimental Protocol: Heck Reaction
This protocol describes the synthesis of (E)-1-(2-fluoro-4-(trifluoromethoxy)styryl)benzene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tolyl)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a sealable reaction tube, combine this compound (1.0 equiv), styrene (1.5 equiv), and triethylamine (2.0 equiv) in DMF.
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 15 minutes.
-
Add Pd(OAc)₂ (1 mol%) and tri(o-tolyl)phosphine (2 mol%) to the mixture.
-
Seal the tube and heat the reaction to 100 °C.
-
After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.
-
Filter the reaction mixture to remove any precipitated salts.
-
Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
III. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.
Data Presentation: Sonogashira Coupling of Aryl Halides
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-2-ethynylbenzene | Phenylacetylene | Pd on alumina (5%) | Cu₂O on alumina (0.1%) | - | THF-DMA | 80 | - | 50 (analogous)[4] |
| 2 | Aryl halide | Terminal alkyne | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | RT | 3 | 89 (general)[5] |
| 3 | 1-Iodobenzene | Phenylacetylene | Pd/CuFe₂O₄ (3) | - | K₂CO₃ | EtOH | 70 | - | High (analogous)[6] |
Experimental Protocol: Sonogashira Coupling
This protocol describes the synthesis of 1-ethynyl-2-fluoro-4-(trifluoromethoxy)benzene derivatives.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure: [5]
-
To a Schlenk flask, add this compound and the terminal alkyne in a mixture of THF and triethylamine (e.g., 2:1 v/v).
-
Degas the solution by bubbling with an inert gas for 20 minutes.
-
Under an inert atmosphere, add PdCl₂(PPh₃)₂ and CuI.
-
Stir the reaction mixture at a suitable temperature (e.g., 60 °C) until the starting material is consumed (as monitored by TLC).
-
Cool the reaction to room temperature and filter off the ammonium salt.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
IV. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds by coupling an aryl halide with an amine.[5]
Data Presentation: Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzotrifluoride | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 24 | 95 (analogous)[7] |
| 2 | 4-Bromobenzotrifluoride | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 18-24 | 88 (analogous)[7] |
| 3 | 4-Bromoanisole | Morpholine | [Pd(η³-1-PhC₃H₄)(η⁵-C₅H₅)] (1) | PBuᵗ₃ (2) | NaOtBu | Dioxane | 80 | ~2 | >95 (analogous)[8] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes the synthesis of N-(2-fluoro-4-(trifluoromethoxy)phenyl)morpholine.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions
Procedure: [7]
-
To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add morpholine (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS (typically complete within 12-24 hours).
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify by column chromatography.
V. Stille Coupling
The Stille coupling involves the reaction of an organohalide with an organostannane reagent.[9]
Data Presentation: Stille Coupling of Aryl Bromides
| Entry | Aryl Bromide | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aryl Bromide | Tributyl(vinyl)tin | Pd(PPh₃)₄ (5) | - | - | THF or Toluene | 80-110 | 2-24 | High (general)[10] |
| 2 | 4-Bromoanisole | Tributylphenylstannane | Pd/Fe₃O₄ | - | CsF | Dioxane | 100 | - | Good to Excellent (analogous)[11] |
| 3 | Aryl Bromide | Organotin | Pd(OAc)₂/Dabco | - | - | DMF | 80-120 | - | High (general)[9] |
Experimental Protocol: Stille Coupling
This protocol outlines the synthesis of 1-ethenyl-2-fluoro-4-(trifluoromethoxy)benzene.
Materials:
-
This compound
-
Tributyl(vinyl)tin
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous Toluene
-
Saturated aqueous potassium fluoride (KF) solution
-
Standard glassware for inert atmosphere reactions
Procedure: [10]
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Add anhydrous toluene via syringe.
-
Add this compound (1.0 equivalent) to the reaction mixture via syringe.
-
Add tributyl(vinyl)tin (1.0-1.2 equivalents) to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (2-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours to precipitate tin byproducts.
-
Filter the mixture through a pad of Celite®, washing with an organic solvent.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. ijnc.ir [ijnc.ir]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Stille Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene as a pivotal building block in the synthesis of modern agrochemicals, particularly focusing on the class of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. Detailed experimental protocols for key synthetic transformations are provided, alongside data on the resulting class of compounds and visualizations of the mechanism of action and experimental workflows.
Application Notes
This compound is a key intermediate in the production of advanced agrochemicals, primarily fungicides.[1] Its unique substitution pattern, featuring a bromine atom for synthetic manipulation, a fluorine atom, and a trifluoromethoxy group, imparts desirable properties to the resulting active ingredients. These properties include enhanced metabolic stability, increased lipophilicity for better membrane penetration, and potent biological activity.[1]
This intermediate is particularly crucial for the synthesis of a new generation of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. These fungicides play a vital role in controlling a broad spectrum of fungal diseases in various crops. The trifluoromethoxy group, in particular, is known to contribute significantly to the biological efficacy of the final product.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 168971-68-4 |
| Molecular Formula | C₇H₃BrF₄O |
| Molecular Weight | 259.00 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 65-68 °C |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and acetone.[2] |
Mechanism of Action of Derived SDHI Fungicides
Fungicides synthesized using this compound as a precursor are typically Succinate Dehydrogenase Inhibitors (SDHIs). These compounds target and inhibit the function of Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain of fungi.[3][4] This inhibition blocks the conversion of succinate to fumarate, a key step in the tricarboxylic acid (TCA) cycle and electron transport chain.[5][6] The disruption of cellular respiration leads to a depletion of ATP, the primary energy currency of the cell, ultimately resulting in fungal cell death.[3]
Agrochemicals Derived from this compound Intermediates
This versatile building block is a precursor to the aniline or phenyl moiety in several commercial SDHI fungicides, including:
-
Fluxapyroxad: A broad-spectrum fungicide effective against a wide range of fungal diseases in various crops.[7][8]
-
Bixafen: A fungicide used for the control of diseases in cereals and oilseed rape.[9]
General Efficacy of SDHI Fungicides
| Parameter | Description |
| Fungicide Class | Succinate Dehydrogenase Inhibitors (SDHIs) |
| FRAC Group | 7[10] |
| Spectrum of Activity | Broad-spectrum, effective against Ascomycetes, Basidiomycetes, and Deuteromycetes. |
| Target Pathogens | Alternaria spp., Botrytis cinerea, Cercospora spp., Fusarium spp., Monilinia spp., Puccinia spp., Septoria spp., Ustilago spp. |
| Mode of Action | Inhibition of succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain.[3] |
| Resistance Risk | Medium to high; resistance management strategies are crucial.[3] |
Experimental Protocols
The following are representative protocols for key chemical transformations involving this compound.
Protocol 1: Synthesis of a Biaryl Intermediate via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. site.caes.uga.edu [site.caes.uga.edu]
- 4. Understanding the SDHI (FRAC group 7) Fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 5. scbt.com [scbt.com]
- 6. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. Page loading... [guidechem.com]
- 8. Fluxapyroxad: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 9. AU2022336652A1 - A process for preparation of bixafen - Google Patents [patents.google.com]
- 10. resistance.nzpps.org [resistance.nzpps.org]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene as a key building block in the construction of complex biaryl scaffolds. The unique substitution pattern of this aromatic ring, featuring a bromine atom for versatile cross-coupling, a fluorine atom, and a trifluoromethoxy group, makes it a valuable synthon in medicinal chemistry and materials science. The trifluoromethoxy group, in particular, is a bioisostere of a methoxy group with enhanced metabolic stability and lipophilicity, often imparting favorable pharmacokinetic properties to drug candidates.
This document details protocols for palladium-catalyzed cross-coupling reactions, which are pivotal for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The methodologies described herein are based on established and widely used transformations, including the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions. While specific quantitative data for this compound is limited in the public domain, representative data for structurally analogous compounds are provided to guide reaction optimization.
Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C(sp²)-C(sp²) bonds, making it the premier choice for the synthesis of biaryl compounds.[1][2] The reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronic ester.[3]
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[3][4]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, with 10-20% water)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling of Analogous Aryl Bromides
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of aryl bromides with structural similarities to this compound. This data can serve as a guide for reaction optimization.
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | K₂CO₃ (2.0) | H₂O/EtOH | 80 | 3 | >95 |
| 2 | 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ (2.0) | H₂O/EtOH | 80 | 48 | ~85 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | 2-Aminopyridine | Pd(OAc)₂ (2.0) / MorDalPhos | K₃PO₄ (1.5) | Toluene/H₂O | 100 | 18 | 83 |
Data is representative and compiled from analogous reactions in the literature for structurally similar compounds.[5][6] Actual yields for this compound may vary.
Buchwald-Hartwig Amination for N-Aryl Amine Synthesis
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, enabling the synthesis of a wide range of aryl amines.[7] This reaction is particularly valuable in drug discovery for introducing amine functionalities into aromatic scaffolds.
Reaction Principle
The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, coordination and deprotonation of the amine by a base to form a palladium-amido complex, followed by reductive elimination to yield the N-aryl amine product and regenerate the Pd(0) catalyst.[7]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This reaction is sensitive to air and moisture; therefore, inert atmosphere techniques are crucial.[7]
Materials:
-
This compound
-
Primary or secondary amine (1.1-1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3/G4 pre-catalyst, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BippyPhos, 1.2-2.4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.2-2.0 equivalents)
-
Anhydrous and deoxygenated solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst and the phosphine ligand to an oven-dried Schlenk tube.
-
Add the base, this compound (1.0 equiv.), and the amine (1.2 equiv.).
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Data Presentation: Buchwald-Hartwig Amination of an Analogous Aryl Bromide
The following table provides representative conditions and yields for the Buchwald-Hartwig amination of an aryl bromide with a trifluoromethyl group, which is electronically similar to the trifluoromethoxy group.
| Entry | Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromo-3-(trifluoromethyl)aniline | Morpholine | Pd₂(dba)₃ (1.0) | XPhos (2.0) | NaOtBu (1.2) | Toluene | 100 | 16 | 95 |
Data is representative and compiled from analogous reactions in the literature.[7] Actual yields for this compound may vary.
Other Cross-Coupling Reactions
The reactivity of the bromine atom in this compound also allows for other important C-C bond-forming reactions, such as the Heck and Sonogashira couplings.
Heck Reaction
The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. This reaction is valuable for the synthesis of stilbene and cinnamate derivatives.
Sonogashira Coupling
The Sonogashira coupling involves the reaction of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to produce aryl alkynes. These products are versatile intermediates in organic synthesis.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for a typical cross-coupling experiment.
Caption: A generalized experimental workflow for cross-coupling reactions.
Conclusion
This compound is a versatile building block for the synthesis of a diverse range of biaryl and N-aryl compounds through palladium-catalyzed cross-coupling reactions. The protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery, facilitating the development of novel molecules with potential therapeutic applications. Optimization of the reaction conditions for specific substrates is recommended to achieve the best results.
References
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental procedure for nucleophilic aromatic substitution with this compound
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for performing nucleophilic aromatic substitution (SNAr) reactions. This powerful class of reaction is instrumental in the synthesis of a wide array of functionalized aromatic compounds, which are pivotal in the fields of medicinal chemistry, materials science, and drug development.
Introduction
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring.[1] For this reaction to proceed efficiently, the aromatic ring must be activated by at least one strong electron-withdrawing group (EWG), such as a nitro (-NO2), cyano (-CN), or carbonyl group, positioned ortho or para to the leaving group.[1][2] This positioning is crucial as it allows for the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[1]
The reaction generally follows a two-step addition-elimination mechanism.[1] The first, and typically rate-determining, step is the nucleophilic attack on the carbon atom bearing the leaving group, which disrupts the aromaticity of the ring and forms the Meisenheimer complex.[1] In the second, faster step, the leaving group departs, restoring the aromaticity of the ring and yielding the substituted product.[1]
A key feature of SNAr reactions is the leaving group ability, which follows the trend F > Cl > Br > I. This is contrary to SN1 and SN2 reactions and is attributed to the high electronegativity of fluorine, which makes the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack.
Applications in Drug Development
The SNAr reaction is a cornerstone in the synthesis of numerous biologically active molecules. A prominent application is in the development of kinase inhibitors for cancer therapy. Many small-molecule kinase inhibitors feature a heterocyclic or aromatic core that is functionalized via SNAr reactions. These inhibitors target key signaling pathways that are often dysregulated in cancer, such as the Ras-MAPK and PI3K-Akt pathways, which control cell proliferation, survival, and differentiation.
Signaling Pathways Targeted by SNAr-Synthesized Inhibitors
Below are diagrams of the Ras-MAPK and PI3K-Akt signaling pathways, which are frequently targeted by kinase inhibitors synthesized using SNAr chemistry.
Caption: The Ras-MAPK Signaling Pathway.
Caption: The PI3K-Akt Signaling Pathway.
Experimental Protocols
The following section details generalized protocols for SNAr reactions with common classes of nucleophiles. A visual representation of the general experimental workflow is also provided.
General Experimental Workflow
Caption: General Experimental Workflow for SNAr Reactions.
Protocol 1: SNAr with Amine Nucleophiles
This protocol describes a general procedure for the reaction of an activated aryl halide with a primary or secondary amine.
Materials:
-
Activated aryl halide (e.g., 2,4-dinitrochlorobenzene) (1.0 eq)
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Base (e.g., K2CO3, Et3N) (2.0 eq)
-
Anhydrous solvent (e.g., DMF, DMSO, THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the activated aryl halide, the amine nucleophile, and the base.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-100 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
-
Characterize the purified product using appropriate analytical techniques (e.g., NMR, MS, melting point).[3]
Protocol 2: SNAr with Thiol Nucleophiles
This protocol outlines a general method for the SNAr reaction with a thiol nucleophile to form an aryl sulfide.
Materials:
-
Activated aryl halide (1.0 eq)
-
Thiol (1.1 eq)
-
Base (e.g., NaH, K2CO3) (1.2 eq)
-
Anhydrous solvent (e.g., DMF, THF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Dichloromethane or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend the base in the anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the thiol to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.
-
Add a solution of the activated aryl halide in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
-
Characterize the final product.
Protocol 3: SNAr with Alcohol/Phenol Nucleophiles
This protocol provides a general procedure for the synthesis of aryl ethers via an SNAr reaction with an alcohol or phenol.
Materials:
-
Activated aryl halide (1.0 eq)
-
Alcohol or phenol (1.5 eq)
-
Strong base (e.g., NaH, t-BuOK) (1.2 eq)
-
Anhydrous solvent (e.g., THF, DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol in the anhydrous solvent.
-
Cool the solution to 0 °C and add the base portion-wise.
-
Stir the mixture at room temperature for 30 minutes to generate the alkoxide or phenoxide.
-
Add the activated aryl halide to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
-
Characterize the purified aryl ether.
Quantitative Data Summary
The following table summarizes representative quantitative data for SNAr reactions, illustrating the influence of the nucleophile, substrate, and reaction conditions on the outcome. Data is compiled from high-throughput experimentation studies and literature reports.[4][5]
| Aryl Halide | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,4-Dinitrochlorobenzene | Aniline | - | Ethanol | Reflux | 1 | 95 |
| 2,4-Dinitrochlorobenzene | Morpholine | K2CO3 | DMF | 80 | 2 | 98 |
| 2,4-Dinitrofluorobenzene | Benzylamine | Et3N | THF | 25 | 4 | 92 |
| 4-Fluoronitrobenzene | Pyrrolidine | K2CO3 | DMSO | 100 | 6 | 88 |
| 2,4-Dinitrochlorobenzene | Thiophenol | NaH | DMF | 25 | 1 | 97 |
| 4-Chloronitrobenzene | Sodium methoxide | - | Methanol | Reflux | 8 | 90 |
| 2-Chloro-5-nitropyridine | Phenol | t-BuOK | THF | 60 | 12 | 85 |
| 1-Fluoro-2,4-dinitrobenzene | Isopropanol | NaH | THF | 50 | 5 | 89 |
Note: Reaction conditions and yields are representative and may vary depending on the specific scale and purity of reagents. Optimization may be required for specific substrate-nucleophile combinations.
Disclaimer
The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. The protocols are generalized and may require optimization for specific applications. Always follow appropriate laboratory safety procedures.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. youtube.com [youtube.com]
- 4. High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene (CAS No. 168971-68-4) is a highly versatile aromatic building block crucial for the development of advanced materials and complex organic molecules. Its unique trifunctional substitution pattern—a reactive bromine atom for cross-coupling, a fluorine atom, and a strongly electron-withdrawing trifluoromethoxy (-OCF3) group—imparts desirable physicochemical properties to target structures. This document provides detailed application notes on its use in liquid crystals, high-performance polymers, and organic electronics, along with generalized experimental protocols for its derivatization.
The trifluoromethoxy group is particularly significant, offering a combination of high thermal stability, chemical resistance, and lipophilicity.[1] In materials science, these characteristics are leveraged to create robust polymers and specialized electro-optical materials.[1][2] For drug development, the -OCF3 group can enhance metabolic stability and binding affinity of potential therapeutic agents.[3][4] The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the construction of complex molecular architectures.[3]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 168971-68-4 | [4][5] |
| Molecular Formula | C₇H₃BrF₄O | [5] |
| Molecular Weight | 259.00 g/mol | [5] |
| Appearance | White crystalline powder | [4] |
| Melting Point | 65-68 °C | [4] |
| Solubility | Sparingly soluble in water; highly soluble in organic solvents (e.g., methanol, ethanol, acetone) | [4] |
Application Note 1: Synthesis of Fluorinated Liquid Crystals
The strategic incorporation of fluorine atoms and fluorine-containing groups like trifluoromethoxy is a well-established method for tuning the mesogenic properties of liquid crystals (LCs).[6][7] These groups modify intermolecular interactions, dipole moments, and polarizability, which in turn influence properties such as dielectric anisotropy (Δε), clearing points, and viscosity. This compound is an excellent starting material for creating calamitic (rod-shaped) liquid crystals, which are foundational to liquid crystal displays (LCDs).[4][8] The trifluoromethoxy group, in particular, contributes to creating materials with high refractive indices and low birefringence, which are desirable for advanced display technologies.[4][9]
Logical Workflow: From Building Block to Liquid Crystal
The diagram below illustrates the general design principle for synthesizing a liquid crystal molecule using this compound. A cross-coupling reaction is typically used to link the building block to another aromatic core, forming a rigid mesogenic unit, which is then functionalized with a flexible tail to promote the formation of liquid crystalline phases.
Caption: Synthesis of a liquid crystal via Suzuki coupling.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general methodology for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is fundamental for creating the biaryl cores common in liquid crystal molecules.[10]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%)
-
Phosphine Ligand (e.g., SPhos, XPhos, or P(o-tol)₃, 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or DMF)
-
Degassed deionized water (if using a biphasic system)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add the anhydrous, degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.[10]
Application Note 2: Building Block for High-Performance Polymers
The inclusion of the trifluoromethoxy group in polymer backbones is a key strategy for developing materials with superior thermal stability, chemical resistance, and specific dielectric properties.[1][3] Polymers derived from this compound are candidates for low-k dielectric materials, which are essential in microelectronics to reduce signal delay and power consumption.[3] The C-Br bond allows for the integration of this monomer into polymer chains via step-growth polymerization methods like Suzuki or Stille polycondensation.
Structure-Property Relationship
The unique substituents on the benzene ring directly contribute to the enhanced properties of the resulting polymers.
Caption: Influence of structural features on polymer properties.
Protocol 2: General Procedure for Suzuki Polycondensation
This protocol outlines a general method for synthesizing linear polymers using this compound as a monomer in a palladium-catalyzed Suzuki polycondensation reaction with an arylenediboronic acid ester.
Materials:
-
This compound (used to synthesize a diboronic ester monomer) or a related dibromo-monomer.
-
Arylenediboronic acid or ester monomer (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand, 1-2 mol%)
-
Aqueous base solution (e.g., 2M K₂CO₃ or Na₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
-
Phase transfer catalyst (e.g., Aliquat 336), if needed.
Procedure:
-
Set up a reaction vessel equipped with a condenser and mechanical stirrer, under a positive pressure of inert gas.
-
Charge the vessel with the dibromo-monomer, the arylenediboronic acid ester monomer, the solvent, and the aqueous base solution.
-
Thoroughly degas the mixture by bubbling with argon for at least 30 minutes.
-
In a separate flask, dissolve the palladium catalyst (and ligand, if separate) in a small amount of degassed solvent and add it to the reaction mixture via cannula or syringe.
-
Heat the mixture to reflux (typically 85-100 °C) and stir vigorously for 24-72 hours. An increase in viscosity is often observed as the polymerization proceeds.
-
Monitor the molecular weight gain by taking aliquots and analyzing via Gel Permeation Chromatography (GPC), if possible.
-
After the desired time, cool the reaction to room temperature and pour the viscous solution into a non-solvent like methanol or acetone to precipitate the polymer.
-
Collect the polymer by filtration, wash it thoroughly with water and methanol to remove residual catalyst and salts.
-
Further purify the polymer by redissolving it in a suitable solvent (e.g., chloroform or THF) and re-precipitating.
-
Dry the final polymer under vacuum at an elevated temperature (e.g., 60-80 °C) to a constant weight.
Application Note 3: Intermediate in Organic Electronics and Drug Discovery
Beyond liquid crystals and bulk polymers, this compound is a valuable intermediate for synthesizing discrete, functional molecules for organic electronics and medicinal chemistry.
-
Organic Electronics: In Organic Light-Emitting Diodes (OLEDs), this building block can be incorporated into host materials or emitters. The trifluoromethoxy group can help tune the HOMO/LUMO energy levels and improve the thermal and morphological stability of thin films, which is critical for device lifetime and efficiency.[11]
-
Drug Development: The 2-fluoro-4-(trifluoromethoxy)phenyl motif is of high interest in medicinal chemistry. The -OCF₃ group is a bioisostere of other functional groups and can improve key drug properties such as metabolic stability, lipophilicity, and membrane permeability, ultimately enhancing bioavailability and efficacy.[2][4]
Experimental Workflow: Synthesis of an OLED Material Precursor
The following diagram shows a typical workflow for a Sonogashira coupling reaction, which is used to form C(sp²)-C(sp) bonds. This reaction is useful for constructing rigid, linear molecules often employed in organic electronics.[12]
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-Bromo-4-(trifluoromethoxy)benzene | 407-14-7 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C7H3BrF4O | CID 22065211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. dakenchem.com [dakenchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Ligand Selection for Cross-Coupling Reactions Involving 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for selecting appropriate ligands in palladium-catalyzed cross-coupling reactions with 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene. The unique electronic properties of this substrate, characterized by the presence of a fluorine atom ortho to the bromine and an electron-withdrawing trifluoromethoxy group para to the bromine, necessitate careful consideration of the catalytic system to achieve optimal reaction outcomes. This guide is based on established principles of cross-coupling chemistry and aims to provide a rational approach to ligand selection for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Introduction to Cross-Coupling with this compound
This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethoxy group can enhance metabolic stability and lipophilicity, while the fluorine atom can influence molecular conformation and binding affinity. Palladium-catalyzed cross-coupling reactions are a cornerstone for the functionalization of this aryl bromide. However, the selection of an appropriate ligand is critical to overcome the potential challenges posed by the electronic nature and steric hindrance of the substrate. Generally, for electron-deficient and sterically hindered aryl bromides, bulky and electron-rich phosphine ligands are preferred as they facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.
Ligand Selection Guide for Various Cross-Coupling Reactions
The choice of ligand is highly dependent on the specific cross-coupling reaction. Below is a guide to selecting ligands for some of the most common transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an aryl halide and an organoboron compound. For the coupling of this compound with various boronic acids or esters, the use of bulky, electron-rich phosphine ligands is generally recommended to achieve high yields.
Table 1: Ligand Selection for Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Arylboronic Acid | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, or RuPhos | K₃PO₄ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 80-110 | Typically >80 |
| Heteroarylboronic Acid | PdCl₂(dppf) or Pd(PPh₃)₄ | dppf or PPh₃ | K₂CO₃ or Na₂CO₃ | DME/H₂O or DMF | 80-100 | Typically 70-90 |
| Alkylboronic Acid/Ester | Pd(OAc)₂ with a ligand | cataCXium® A or similar | K₃PO₄ | Toluene or THF | 60-100 | Variable |
Note: This data is compiled from typical conditions for similar electron-deficient aryl bromides and should be optimized for specific substrates.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the boronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Add the palladium precatalyst (1-3 mol%) and the phosphine ligand (2-6 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., toluene/water 4:1, 5 mL).
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 1: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of ligand is critical for the successful coupling of this compound with a variety of amines. Bulky biarylphosphine ligands are generally the most effective.
Table 2: Ligand Selection for Buchwald-Hartwig Amination of this compound
| Amine Type | Palladium Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Primary Aliphatic Amine | Pd₂(dba)₃ or Pd(OAc)₂ | BrettPhos or t-BuXPhos | NaOtBu or LHMDS | Toluene or Dioxane | 80-110 | Typically >85 |
| Secondary Aliphatic Amine | Pd₂(dba)₃ | RuPhos or XPhos | NaOtBu or K₃PO₄ | Toluene | 100-120 | Typically >80 |
| Primary Arylamine | Pd(OAc)₂ | XPhos or SPhos | Cs₂CO₃ or K₃PO₄ | Dioxane | 100-110 | Typically 75-95 |
| Secondary Arylamine | [Pd(allyl)Cl]₂ | TrixiePhos or XantPhos | NaOtBu | Toluene | 100-120 | Typically >90 |
Note: This data is compiled from typical conditions for similar electron-deficient aryl bromides and should be optimized for specific substrates.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.4-2.0 equiv.) to an oven-dried reaction vessel.
-
Add the anhydrous solvent (e.g., toluene, 5 mL).
-
Add this compound (1.0 mmol) followed by the amine (1.2 equiv.).
-
Seal the vessel and heat the reaction mixture to the desired temperature with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter through a pad of celite to remove inorganic salts.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 2: General workflow for a Buchwald-Hartwig amination reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.
Table 3: Ligand Selection for Sonogashira Coupling of this compound
| Alkyne Type | Palladium Catalyst | Ligand | Copper(I) Source | Base | Solvent | Temperature (°C) | Yield (%) |
| Arylacetylene | PdCl₂(PPh₃)₂ | PPh₃ | CuI | Et₃N or i-Pr₂NH | THF or DMF | 25-80 | Typically >85 |
| Alkylacetylene | Pd(PPh₃)₄ | PPh₃ | CuI | Et₃N | Toluene or Dioxane | 50-100 | Typically 70-90 |
| Silylacetylene | Pd(OAc)₂ | SPhos | CuI | K₂CO₃ | ACN or DMF | 60-100 | Typically >90 |
Note: This data is compiled from typical conditions for similar electron-deficient aryl bromides and should be optimized for specific substrates.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., THF, 5 mL) under an inert atmosphere, add the palladium catalyst (1-5 mol%) and the ligand (2-10 mol%).
-
Add the copper(I) iodide (1-5 mol%).
-
Add the base (2.0-3.0 equiv.) followed by the terminal alkyne (1.1-1.5 equiv.).
-
Stir the reaction mixture at the appropriate temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Figure 3: Simplified catalytic cycle for the Sonogashira coupling reaction.
Conclusion
The selection of an appropriate ligand is paramount for the successful cross-coupling of this compound. For Suzuki-Miyaura and Buchwald-Hartwig reactions, bulky and electron-rich biarylphosphine ligands generally provide the best results, accommodating a wide range of coupling partners. For Sonogashira couplings, traditional triphenylphosphine-based systems are often effective. The protocols and data presented herein serve as a valuable starting point for researchers in the fields of organic synthesis and drug development. It is crucial to note that optimization of the reaction conditions, including catalyst loading, ligand-to-metal ratio, base, solvent, and temperature, is often necessary to achieve the highest yields for a specific transformation.
Disclaimer: The information provided in this document is for research and development purposes only. All experiments should be conducted by trained professionals in a well-ventilated fume hood, with appropriate personal protective equipment. The reaction conditions and yields are illustrative and may vary.
Step-by-step synthesis of novel organic molecules using this compound
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to optimize the Suzuki-Miyaura cross-coupling of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene, a key building block in the synthesis of complex molecules for pharmaceuticals and materials science.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the Suzuki coupling of this compound and similar electron-deficient aryl bromides.
Q1: My reaction yield is low or the reaction is not proceeding to completion. What are the initial checks I should perform?
A1: Low yields in Suzuki couplings with electron-deficient substrates can often be attributed to several key factors. A systematic check of your reagents and reaction setup is the best first step.
-
Reagent Quality: Ensure the purity of your this compound, the boronic acid or ester, and the base. Boronic acids, in particular, can be susceptible to degradation and protodeboronation. Using fresh or recently purified reagents is recommended.
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to air and moisture. Ensure they have been stored under an inert atmosphere and are not degraded. Consider using a fresh batch of catalyst and ligand.
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. Ensure your reaction vessel is thoroughly purged with an inert gas (e.g., argon or nitrogen) and that all solvents are properly degassed.
-
Solvent and Base Purity: Use anhydrous and degassed solvents. The choice of base is also crucial; ensure it is of high purity and has been stored correctly.
Q2: I suspect protodeboronation of my boronic acid is a significant side reaction. How can I minimize it?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-deficient or sterically hindered boronic acids. To mitigate this:
-
Choice of Base: The base is essential for the transmetalation step but can also promote protodeboronation. Weaker bases such as potassium carbonate (K₂CO₃) or fluoride bases like cesium fluoride (CsF) can sometimes be advantageous over stronger bases.
-
Use of Boronic Esters: Consider using a more stable boronic acid derivative, such as a pinacol ester (Bpin) or a trifluoroborate salt. These are generally more resistant to protodeboronation.
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can help reduce the extent of this side reaction.
Q3: What catalyst system is a good starting point for this specific substrate?
A3: For electron-deficient aryl bromides like this compound, catalyst systems employing bulky, electron-rich phosphine ligands are often effective. These ligands facilitate the oxidative addition step, which can be challenging for such substrates. Good starting points include:
-
Palladium Precatalyst: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective choices.
-
Ligand: Buchwald ligands such as SPhos, XPhos, or RuPhos are known to be effective for challenging Suzuki couplings.
Q4: How do the fluoro and trifluoromethoxy substituents affect the reaction?
A4: The electron-withdrawing nature of the fluoro and trifluoromethoxy groups on the aryl bromide can have a significant impact on its reactivity. While these groups can make the oxidative addition step of the catalytic cycle more favorable, they also make the aromatic ring more susceptible to nucleophilic attack, which can lead to side reactions. The ortho-fluoro group can also introduce steric hindrance, which may require the use of bulky phosphine ligands to achieve good yields.
Data Presentation: Reaction Conditions for Structurally Similar Aryl Bromides
While specific data for the Suzuki coupling of this compound is not widely available in the literature, the following table summarizes typical reaction conditions and yields for structurally related fluorinated aryl bromides. This data can serve as a valuable starting point for optimizing your reaction.
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-(trifluoromethoxy)benzene | 4-Fluorophenylboronic acid | Pd Nanoparticles on Graphene | - | K₂CO₃ (2) | H₂O/EtOH | 70 | - | ~95%[1] |
| 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | - | K₂CO₃ (2) | DMF/H₂O (95:5) | 110 | 3 | ~90%[2] |
| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | K₂CO₃ (2) | DMF/H₂O (95:5) | 110 | 3 | ~90%[2] |
| 1-Bromo-3-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | K₂CO₃ (2) | DMF/H₂O (95:5) | 110 | 3 | ~90%[2] |
| 4-Bromobenzotrifluoride | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (5:1) | 100 | 12 | 95 |
| 4-Bromobenzotrifluoride | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ (2) | 1,4-Dioxane | 100 | 16 | 92 |
Experimental Protocols
The following are general experimental protocols that can be adapted for the Suzuki coupling of this compound. Note: These are starting points and may require optimization for specific boronic acids and desired outcomes.
Protocol 1: General Procedure using Pd(OAc)₂ and a Phosphine Ligand
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
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Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, 5 mL)
-
Degassed water (if using a biphasic system)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed solvent via syringe. If a co-solvent such as water is used, it should also be degassed.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
The following diagrams illustrate key aspects of the Suzuki coupling reaction to aid in understanding and troubleshooting.
References
How to minimize side products in Buchwald-Hartwig amination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side products in Buchwald-Hartwig amination reactions.
Troubleshooting Guides
Issue 1: Significant formation of hydrodehalogenation byproduct.
Q: My reaction is producing a significant amount of the arene byproduct from hydrodehalogenation. How can I minimize this?
A: Hydrodehalogenation is a common side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom.[1] This is often competitive with the desired amination. Here are several strategies to suppress this side product:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination over side reactions.[2] For challenging couplings prone to hydrodehalogenation, consider using ligands specifically designed to be effective for such transformations. For instance, bidentate phosphine ligands like BINAP and DPPF have been shown to improve yields and reduce side products compared to first-generation catalysts.[1]
-
Base Selection: The strength and type of base can influence the extent of hydrodehalogenation. While strong bases like sodium tert-butoxide (NaOt-Bu) can lead to high reaction rates, they can also promote side reactions.[3] If hydrodehalogenation is a major issue, consider using a weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[3] The choice of base should also consider the functional group tolerance of your substrates.[4]
-
Temperature Control: Higher reaction temperatures can sometimes increase the rate of hydrodehalogenation. Optimizing the temperature is crucial. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can often minimize this side product. For some systems, reactions can even be performed at room temperature with the appropriate catalyst system.[5]
-
Catalyst Loading: An increased concentration of the catalyst can sometimes lead to an increased production of undesired side products.[6] It is important to screen different catalyst loadings to find the optimal concentration that maximizes the yield of the desired product while minimizing byproducts.
-
Solvent Choice: The reaction solvent can influence the solubility of reagents and intermediates, thereby affecting the reaction pathway. Toluene and dioxane are commonly used, but for specific systems, other solvents might be more suitable.[7] Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation and unwanted side reactions.[8]
Issue 2: Formation of β-Hydride elimination products.
Q: I am observing byproducts resulting from β-hydride elimination. What steps can I take to prevent this?
A: β-hydride elimination is an unproductive pathway that competes with reductive elimination, leading to the formation of an imine and the hydrodehalogenated arene.[1] This is particularly common when using primary amines with β-hydrogens.
-
Ligand Design: Sterically hindered ligands can create a coordination environment around the palladium center that disfavors the conformation required for β-hydride elimination. Ligands that promote a faster rate of reductive elimination will also outcompete this side reaction.[9]
-
Substrate Steric Hindrance: Interestingly, for some systems, using more sterically hindered primary aliphatic amines can lead to higher yields of the amination product due to a reduced rate of hydrodehalogenation resulting from β-hydride elimination.[10]
-
Reaction Temperature: Similar to hydrodehalogenation, lowering the reaction temperature can often reduce the rate of β-hydride elimination.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in Buchwald-Hartwig amination?
A1: The most prevalent side products are typically formed through hydrodehalogenation of the aryl halide and β-hydride elimination from the palladium-amido intermediate.[1] Other potential side reactions include diarylation of primary amines and reactions involving base-sensitive functional groups on the substrates.[10]
Q2: How does the choice of palladium precursor affect the reaction?
A2: Common palladium precursors include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts.[4] Pre-catalysts are often preferred as they can lead to a cleaner formation of the active catalytic species.[11] The choice of precursor can influence the initial activation of the catalyst and may require different conditions for optimal performance.
Q3: Can I use aryl chlorides as substrates? What are the challenges?
A3: Aryl chlorides are more challenging substrates than aryl bromides or iodides due to the difficulty of oxidative addition to the strong C-Cl bond.[2][11] Overcoming this often requires the use of more electron-rich and sterically demanding ligands, and potentially higher reaction temperatures. However, successful protocols for aryl chlorides have been developed.[10]
Q4: My starting materials are not fully consumed, and the yield is low. What could be the issue?
A4: Low conversion can be due to several factors:
-
Catalyst deactivation: This can be caused by impurities in the starting materials or solvent, or by exposure to oxygen.[3] Ensure all reagents and solvents are pure and that the reaction is performed under an inert atmosphere.
-
Poor solubility: One or more components of the reaction mixture may not be sufficiently soluble in the chosen solvent, leading to a slow or incomplete reaction.[4]
-
Inappropriate reaction conditions: The chosen ligand, base, or temperature may not be optimal for your specific substrates. A systematic screening of reaction parameters is often necessary.[11]
Q5: How do I choose the right ligand for my reaction?
A5: The choice of ligand is highly dependent on the nature of the aryl halide and the amine.[4]
-
For primary amines , ligands like BrettPhos are often effective.[3]
-
For secondary amines , RuPhos is a common choice.[3]
-
For amides , more reactive ligands such as tBuBrettPhos may be required.[3]
-
For heterocyclic amines , ligands like DavePhos or tBuXphos can be suitable depending on the specific heterocycle.[3]
Data Presentation
Table 1: Effect of Base on Buchwald-Hartwig Amination
| Base | Advantages | Disadvantages |
| NaOt-Bu | Permits highest reaction rates and lowest catalyst loadings.[3] | Incompatible with many electrophilic functional groups.[3] Can promote side reactions. |
| LHMDS | Allows for the use of substrates with protic functional groups. Useful for low-temperature amination.[3] | The solid base is air-sensitive and can be incompatible with some functional groups at elevated temperatures.[3] |
| Cs₂CO₃ | Provides excellent functional group tolerance.[3] | Can be expensive and difficult to stir on a large scale.[3] |
| K₃PO₄ / K₂CO₃ | Excellent functional group tolerance and economically attractive.[3] | Often requires higher catalyst loadings and longer reaction times.[3] |
Table 2: General Ligand Selection Guide for Different Nucleophiles
| Nucleophile Class | Recommended Ligand(s) |
| Primary Aliphatic Amines | BrettPhos[3] |
| Secondary Aliphatic Amines | RuPhos[3] |
| Aryl Amines | JohnPhos, DavePhos[12] |
| Amides | tBuBrettPhos[3] |
| Heteroaryl Amines | DavePhos, tBuXphos (substrate dependent)[3] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Hydrodehalogenation using a Weaker Base
This protocol is a general guideline for the coupling of an aryl bromide with a primary amine, employing a weaker base to minimize hydrodehalogenation.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the primary amine (1.2 mmol), cesium carbonate (Cs₂CO₃, 1.4 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), and the phosphine ligand (e.g., XPhos, 0.024 mmol).
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Place the reaction tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination and competing side reactions.
Caption: Troubleshooting workflow for common issues in Buchwald-Hartwig amination.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
- 9. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. entegris.com [entegris.com]
Technical Support Center: Purification of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products derived from 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene.
Troubleshooting Guides
This section addresses common issues encountered during the purification of compounds synthesized from this compound, particularly focusing on products from Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
Flash Column Chromatography Issues
Question: My fluorinated compound is showing significant peak tailing on the silica gel column. What is the cause and how can I resolve this?
Answer: Peak tailing for fluorinated compounds, especially those containing basic nitrogen moieties, is often due to strong interactions with acidic silanol groups on the surface of the silica gel. The highly electronegative fluorine atoms can also increase the polarity of the molecule, leading to stronger adsorption.
Solutions:
-
Use a Deactivated Column: Employ an end-capped silica gel column to minimize interactions with residual silanol groups.
-
Modify the Mobile Phase: For basic compounds, adding a small amount of a basic modifier like triethylamine (0.5-2%) or ammonium hydroxide to the eluent can neutralize the acidic sites on the silica, leading to more symmetrical peaks.
-
Change the Stationary Phase: If tailing persists, consider switching to a different stationary phase. Alumina is a common alternative. For some fluorinated compounds, a fluorinated stationary phase can offer unique selectivity and improved peak shape.[1]
-
Dry Loading: If the compound has poor solubility in the eluent, dry loading is recommended. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.[1]
Question: I am having difficulty separating my desired product from a non-polar impurity with a very similar Rf value. What strategies can I employ?
Answer: Co-elution of impurities with similar polarity is a common challenge. The trifluoromethoxy group can significantly influence the polarity and electronic properties of a molecule, sometimes making separation from structurally similar byproducts difficult.
Solutions:
-
Optimize the Solvent System: Systematically screen different solvent systems using thin-layer chromatography (TLC). A less polar solvent system will increase the retention time on the column and may improve separation. Experiment with different solvent combinations (e.g., hexanes/ethyl acetate, hexanes/dichloromethane) to alter the selectivity.
-
Use a Different Stationary Phase: Switching from silica to a stationary phase with a different selectivity, such as alumina or a phenyl-functionalized silica gel, can help resolve compounds with similar polarity on silica.
-
High-Performance Flash Chromatography (HPFC): Automated flash chromatography systems with finer silica gel and optimized flow rates can provide superior separation for challenging mixtures.
Question: My purified product has a persistent yellow or brown color after column chromatography. How can I remove it?
Answer: A persistent color often indicates the presence of oxidized impurities or residual palladium catalyst from a cross-coupling reaction.
Solutions:
-
Activated Carbon Treatment: Dissolve the impure product in an organic solvent (e.g., dichloromethane or toluene), add a small amount of activated carbon (1-2% by weight), stir for 15-30 minutes, and then filter through a pad of Celite. This is often effective at adsorbing colored impurities.
-
Recrystallization: If the product is a solid, recrystallization is an excellent method for removing colored impurities and achieving high purity.
Recrystallization Issues
Question: My product oils out or fails to crystallize from solution. What are the possible reasons and solutions?
Answer: The presence of impurities is a common reason for a compound failing to crystallize. The trifluoromethoxy group can also affect the crystal lattice energy and solubility of the compound, making crystallization challenging.
Solutions:
-
Increase Purity: First, ensure the product is as pure as possible using column chromatography. Even small amounts of impurities can inhibit crystallization.
-
Systematic Solvent Screening: Test the solubility of your compound in a variety of solvents at both room temperature and their boiling points. The ideal solvent will dissolve the compound when hot but not when cold. Common recrystallization solvents to screen include hexanes, ethanol, isopropanol, toluene, and mixtures like hexanes/ethyl acetate.
-
Use a Two-Solvent System: If a single suitable solvent cannot be found, a two-solvent system can be effective. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Gently heat until the solution is clear again, and then allow it to cool slowly.
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when performing a Suzuki-Miyaura coupling with this compound?
A1: Common impurities in Suzuki-Miyaura reactions include:
-
Homocoupling products: Formed from the coupling of two molecules of the boronic acid reagent.
-
Dehalogenated starting material: The bromo group is replaced by a hydrogen atom.
-
Residual palladium catalyst: This can often be removed by filtration through a pad of Celite or by treatment with activated carbon.
-
Unreacted starting materials: Both the aryl bromide and the boronic acid may be present if the reaction did not go to completion.
Q2: How can I effectively remove residual palladium catalyst from my reaction mixture?
A2: Several methods can be used to remove residual palladium:
-
Filtration: After the reaction, dilute the mixture with an organic solvent and filter it through a pad of Celite. This will often remove a significant portion of the palladium black.
-
Adsorbent Materials: Treatment with activated carbon or specialized silica-based palladium scavengers can be very effective.
-
Aqueous Wash: In some cases, washing the organic layer with an aqueous solution of a chelating agent like EDTA can help remove palladium salts.
Q3: Does the trifluoromethoxy group affect the choice of purification technique?
A3: Yes, the trifluoromethoxy group, along with the fluorine atom, significantly influences the molecule's properties. These electron-withdrawing groups can increase the compound's polarity and alter its solubility profile. This may necessitate the use of more polar solvent systems in chromatography or a different set of solvents for recrystallization compared to their non-fluorinated analogs. The unique intermolecular interactions of fluorinated compounds can also be exploited in specialized techniques like fluorous solid-phase extraction (F-SPE).
Q4: Are there any specific safety precautions I should take when handling and purifying derivatives of this compound?
A4: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. Work should be conducted in a well-ventilated fume hood. Some smaller fluorinated compounds can be volatile, so care should be taken to handle them in a well-ventilated area and use sealed containers for storage and analysis.[1] Always consult the Safety Data Sheet (SDS) for the specific compounds you are working with.
Data Presentation
| Purification Technique | Starting Purity (Typical) | Final Purity (Typical) | Yield/Recovery (Typical) | Advantages | Disadvantages |
| Flash Column Chromatography | 70-90% | >98% | 85-95% | Fast, high resolution, applicable to a wide range of compounds. | Requires specialized equipment and consumes solvents. |
| Recrystallization | 85-95% | >99.5% | 60-85% | Can yield very high purity, cost-effective for large scales. | Product must be a solid, yield can be lower if the compound is highly soluble. |
| Preparative HPLC | >90% | >99.9% | 70-90% | Highest resolution for difficult separations. | Expensive, low throughput, requires significant solvent usage. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes a general procedure for the purification of a biaryl product from a Suzuki-Miyaura coupling reaction.
-
Solvent System Selection: Using TLC, identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides a retention factor (Rf) of approximately 0.2-0.3 for the desired product and good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Pack the silica bed uniformly using gentle air pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.
-
Sample Loading (Dry Loading):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add silica gel (approximately 1-2 times the mass of the crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution: Begin eluting with the mobile phase, applying positive pressure to achieve a steady flow rate. If necessary, a gradient elution (gradually increasing the polarity of the eluent) can be used to improve separation.
-
Fraction Collection and Analysis: Collect fractions in an orderly manner. Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Purification by Recrystallization
This protocol provides a general method for the recrystallization of a solid product.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, hexanes, toluene) at room temperature and with gentle heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask equipped with a reflux condenser, add the crude product and the minimum amount of the chosen hot solvent required for complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of the ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Mandatory Visualizations
References
Technical Support Center: Overcoming Low Reactivity in Cross-Coupling Reactions with Fluorinated Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for cross-coupling reactions involving fluorinated compounds. The high strength of the carbon-fluorine (C-F) bond often leads to low reactivity, but with the appropriate strategies, these challenges can be overcome.
Frequently Asked Questions (FAQs)
Q1: Why are fluorinated compounds, particularly aryl fluorides, generally unreactive in cross-coupling reactions?
A1: The low reactivity of fluorinated compounds in cross-coupling reactions stems primarily from the high bond dissociation energy of the C-F bond (around 126 kcal/mol in fluorobenzene).[1] This makes the initial oxidative addition step of the catalytic cycle, which involves the cleavage of the C-F bond, thermodynamically and kinetically challenging for many catalyst systems.
Q2: What are the primary strategies to overcome the low reactivity of fluorinated compounds?
A2: Several strategies have been developed to activate the inert C-F bond:
-
Catalyst Choice: Nickel-based catalysts are often more effective than palladium catalysts for C-F activation due to nickel's lower electronegativity, which facilitates oxidative addition.[1]
-
Ligand Selection: The use of electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs) is crucial. These ligands stabilize the metal center and promote the oxidative addition step.
-
Reaction Conditions: Optimization of the base, solvent, and temperature is critical. Strong bases are often required, and higher reaction temperatures may be necessary to provide the energy needed for C-F bond cleavage.
-
Directing Groups: The presence of an ortho-directing group on the fluorinated substrate can facilitate C-F bond activation through chelation assistance.[2]
-
Defluorinative Coupling: This approach involves the cleavage of a C-F bond and the simultaneous formation of a new bond, often with a different coupling partner.[2][3][4][5]
Q3: How does the position of the fluorine atom on an aromatic ring affect its reactivity in cross-coupling reactions?
A3: The position of the fluorine atom, as well as the presence of other substituents on the aryl ring, significantly influences reactivity. Electron-withdrawing groups on the ring can make the C-F bond more susceptible to nucleophilic attack and facilitate oxidative addition. Conversely, electron-donating groups can decrease reactivity. For polyfluorinated arenes, the site of C-F activation can often be controlled by the choice of catalyst and reaction conditions.[6]
Troubleshooting Guides
Issue: Low or No Product Yield in Suzuki-Miyaura Cross-Coupling with an Aryl Fluoride
Potential Causes and Solutions:
-
Inactive Catalyst: The Pd(0) active species may not be generated efficiently from a Pd(II) precatalyst.
-
Inefficient Oxidative Addition: The C-F bond is too strong for the chosen catalyst system.
-
Poor Transmetalation: The transfer of the organic group from the boron reagent to the metal center is slow.
-
Troubleshooting Step: Optimize the base. Strong inorganic bases like Cs₂CO₃ or K₃PO₄ are often effective.[7] Ensure the boronic acid is pure and not degraded.
-
-
Unfavorable Reaction Conditions: The temperature may be too low to overcome the activation energy for C-F bond cleavage.
-
Troubleshooting Step: Gradually increase the reaction temperature. Screen different solvents, as solubility and coordination can impact the reaction outcome.
-
Issue: Significant Hydrodefluorination (Protodefluorination) Side Product Formation
Potential Causes and Solutions:
-
Presence of Protic Impurities: Water or other protic impurities can lead to the protonolysis of the organometallic intermediate, resulting in the replacement of the fluorine atom with hydrogen.
-
Troubleshooting Step: Use anhydrous solvents and reagents. Ensure the inert gas stream is dry.
-
-
Side Reactions of the Catalyst: The catalyst may be promoting a competing hydrodefluorination pathway.
-
Troubleshooting Step: The choice of ligand is critical. Screening different phosphine ligands can help to suppress this side reaction.[11] Sometimes, adjusting the base can also mitigate this issue.
-
Issue: Failure in Buchwald-Hartwig Amination with a Fluoroarene
Potential Causes and Solutions:
-
Inappropriate Catalyst System: First-generation Buchwald-Hartwig catalysts are often ineffective for activating C-F bonds.[12]
-
Troubleshooting Step: Utilize more advanced, sterically hindered biaryl phosphine ligands (e.g., Josiphos-type ligands) in combination with a palladium source.[13] These ligands promote the challenging oxidative addition and reductive elimination steps.
-
-
Base Incompatibility: The chosen base may not be strong enough or may be incompatible with the substrates.
-
Troubleshooting Step: Strong bases like sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOtBu) are often required. However, for sensitive substrates, a weaker base might be necessary, which could require a more active catalyst.
-
-
Heterocycle Inhibition: If the substrate is a fluorinated heterocycle, it can sometimes coordinate to the metal center and inhibit catalysis.
-
Troubleshooting Step: The use of bidentate ligands can sometimes overcome this issue as they are less prone to displacement from the metal center.[13]
-
Issue: Sluggish Sonogashira Coupling with a Fluorinated Substrate
Potential Causes and Solutions:
-
Low Catalyst Activity: The palladium catalyst may not be efficiently activating the C-F bond.
-
Troubleshooting Step: A highly effective catalytic system for the Sonogashira coupling of fluoroarenes involves the use of a strong base like LiHMDS to promote the reaction.[14]
-
-
Copper Co-catalyst Issues: The copper(I) co-catalyst can be sensitive to air and moisture.
-
Troubleshooting Step: Ensure the use of a fresh, high-quality source of Cu(I) iodide. In some cases, "copper-free" Sonogashira conditions with a higher loading of a suitable palladium/phosphine catalyst can be effective and may reduce side reactions.[15]
-
-
Amine Base Selection: The amine base plays a dual role as a base and a solvent in some cases.
-
Troubleshooting Step: Triethylamine or diisopropylethylamine are commonly used. Ensure the amine is dry and of high purity.
-
Data Summary
Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of Fluoroarenes
| Catalyst System | Aryl Fluoride Substrate | Coupling Partner | Yield (%) | Reference |
| NiCl₂(PCy₃)₂ | Electron-rich & electron-poor aryl fluorides | Aryl-, methyl-, benzylzinc chlorides | up to 92% | [9] |
| Pd(OAc)₂ / BrettPhos | Trifluoro-aromatics | Arylboronic acid | Good | [10] |
| DPPF-PdCl₂ | ortho-difluorobenzene | Aryl Grignard reagent | up to 91% | [10] |
| NiCl₂(dppp) / Na | Fluoro-aromatics with directing group | Alkyl zinc reagents | High | [10][16] |
Table 2: Effect of Ligand on Buchwald-Hartwig Amination of Fluoroarenes
| Ligand | Substrate Scope | Key Features | Reference |
| P(o-Tolyl)₃ (First Generation) | Generally ineffective for aryl fluorides | Prone to hydrodehalogenation with primary amines | [12] |
| BINAP | Aryl perfluorooctanesulfonates | Used with Pd(OAc)₂ | [17] |
| CyPFtBu (JosiPhos) | Heteroaryl chlorides | Effective for primary nitrogen nucleophiles | [13] |
Experimental Protocols
Protocol 1: General Procedure for Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Fluorides with Organozinc Reagents
This is a general guideline and may require optimization for specific substrates.
-
Reagent Preparation: Prepare the organozinc reagent in a separate flask according to standard procedures.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the nickel catalyst (e.g., NiCl₂(PCy₃)₂, 5 mol%).
-
Addition of Reactants: Add the aryl fluoride (1.0 equiv.) and a suitable solvent (e.g., anhydrous THF).
-
Addition of Organozinc Reagent: Slowly add the organozinc reagent (1.2-1.5 equiv.) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the progress by TLC or GC/LC-MS.
-
Workup: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination of a Fluoroarene
This is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., a Josiphos-type ligand, 4.4 mol%), and the base (e.g., LiOtBu, 1.2 equiv.).
-
Addition of Reactants: Add the aryl fluoride (1.0 equiv.), the amine (1.2 equiv.), and a suitable degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the starting material is consumed (monitor by TLC or GC/LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
References
- 1. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of gem-Difluoroalkenes via Nickel-Catalyzed Allylic Defluorinative Reductive Cross-Coupling | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cross coupling reactions of polyfluoroarenes via C-F activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. research.rug.nl [research.rug.nl]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Catalyst deactivation issues with 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation and other common issues encountered during cross-coupling reactions involving 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene. The content is structured in a question-and-answer format to directly address specific challenges you may face in your research.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate in palladium-catalyzed cross-coupling reactions?
A1: this compound presents a unique set of challenges due to a combination of electronic and steric factors. The trifluoromethoxy (-OCF₃) group is strongly electron-withdrawing, which can deactivate the aromatic ring and affect the oxidative addition step in the catalytic cycle. Additionally, the presence of a fluorine atom ortho to the bromine can introduce steric hindrance, potentially impeding the approach of the palladium catalyst to the C-Br bond.
Q2: What are the most common signs of catalyst deactivation when using this substrate?
A2: The most common indications of catalyst deactivation include:
-
Low or no conversion: The reaction fails to proceed to completion, leaving a significant amount of starting material.
-
Reaction stalling: The reaction begins but stops before all the starting material is consumed.
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Formation of palladium black: A black precipitate indicates the agglomeration of the palladium catalyst into an inactive state.[1] This is a common deactivation pathway.
-
Formation of byproducts: The appearance of unexpected products, such as hydrodehalogenation (replacement of bromine with hydrogen), can signal catalyst decomposition or alternative reaction pathways.
Q3: How can I minimize the formation of palladium black?
A3: The formation of palladium black is often caused by the dissociation of the stabilizing ligand from the palladium center, leading to the aggregation of palladium atoms.[1] To mitigate this, consider the following:
-
Use of robust ligands: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands that form stable complexes with palladium.
-
Maintain an inert atmosphere: Oxygen can oxidize the active Pd(0) catalyst and the phosphine ligands.[1] Ensure your reaction is thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Control the temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[1] It is advisable to find the minimum temperature required for a reasonable reaction rate.
Q4: What role does the choice of base and solvent play in preventing catalyst deactivation?
A4: The base and solvent are critical reaction parameters that can significantly influence catalyst stability and reactivity.
-
Base: The appropriate base depends on the specific cross-coupling reaction. For Suzuki-Miyaura reactions, inorganic bases like K₂CO₃ or K₃PO₄ are common.[1] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as sodium tert-butoxide are often used. The choice of base can affect the rate of transmetalation and reductive elimination, and an inappropriate base can lead to side reactions and catalyst deactivation.
-
Solvent: The solvent affects the solubility of reagents and the stability of the catalytic species.[1] Anhydrous and degassed aprotic polar solvents like toluene, 1,4-dioxane, or DMF are frequently used. The presence of water can sometimes be beneficial in Suzuki reactions but detrimental in others, so careful optimization is required.[1]
Troubleshooting Guides
Issue 1: Low Yield or No Reaction
| Potential Cause | Troubleshooting Steps |
| Inefficient Oxidative Addition | The electron-withdrawing nature of the -OCF₃ group and steric hindrance from the ortho-fluorine may slow down this crucial step. Use a more electron-rich and sterically demanding ligand (e.g., XPhos, SPhos) to promote oxidative addition. Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may also be beneficial. |
| Catalyst Poisoning | Impurities in starting materials, reagents, or solvents can act as catalyst poisons. Ensure all reagents are of high purity and solvents are anhydrous and properly degassed. |
| Incorrect Base or Solvent | The chosen base may not be optimal for the specific transformation, or the solvent may not be suitable. Screen a panel of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄ for Suzuki; NaOtBu, LHMDS for Buchwald-Hartwig) and solvents (e.g., toluene, dioxane, THF, DMF). |
| Low Reaction Temperature | The reaction may require more thermal energy to overcome the activation barrier. Gradually increase the reaction temperature in increments of 10-20 °C. Microwave irradiation can also be an effective way to drive the reaction to completion. |
Issue 2: Reaction Stalls and/or Palladium Black Formation
| Potential Cause | Troubleshooting Steps |
| Ligand Degradation or Dissociation | The phosphine ligand may be oxidizing or dissociating from the palladium center.[1] Increase the ligand-to-palladium ratio (e.g., from 1:1 to 2:1 or higher). Consider using more stable bidentate ligands (e.g., dppf, Xantphos) which are less prone to dissociation.[1] |
| Air or Moisture Contamination | The active Pd(0) catalyst is sensitive to oxidation.[1] Ensure rigorous exclusion of air and moisture by using Schlenk techniques or a glovebox. Solvents should be thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas. |
| High Reaction Temperature | Excessive heat can accelerate the decomposition of the catalytic complex.[1] Optimize the reaction temperature to the lowest effective level. |
Issue 3: Formation of Hydrodehalogenation Byproduct
| Potential Cause | Troubleshooting Steps |
| β-Hydride Elimination | This side reaction can compete with reductive elimination, particularly in Buchwald-Hartwig aminations.[2] The use of bulky ligands can disfavor this pathway.[2] |
| Presence of a Hydrogen Source | Trace amounts of water or other protic impurities can serve as a hydrogen source for hydrodehalogenation.[3] Ensure all reagents and solvents are scrupulously dried. |
| Catalyst Decomposition Pathway | Certain catalyst decomposition pathways can lead to the formation of species that promote hydrodehalogenation. Re-evaluating the catalyst system (precatalyst and ligand) may be necessary. |
Experimental Protocols
Note: These are generalized protocols and may require optimization for specific substrates and coupling partners. All manipulations should be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Suzuki-Miyaura Coupling
Reaction Setup:
-
To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired boronic acid or boronate ester (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
Reaction Setup:
-
In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., a G3 or G4 precatalyst, 1-3 mol%), the ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to an oven-dried Schlenk tube.
-
Add this compound (1.0 equiv.) and the amine (1.1-1.3 equiv.).
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the tube and heat to the desired temperature (typically 80-120 °C).
Monitoring and Work-up:
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify the product by column chromatography.
Heck Reaction
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%).
-
Add the degassed solvent (e.g., DMF or NMP), followed by this compound (1.0 equiv.), the alkene (1.2-2.0 equiv.), and a base (e.g., triethylamine or K₂CO₃, 1.5-2.5 equiv.).
-
Heat the mixture to the appropriate temperature (often 100-140 °C) and stir vigorously.
Monitoring and Work-up:
-
Follow the reaction progress by TLC or GC-MS.
-
Once complete, cool the mixture, filter off any solids, and dilute the filtrate with water.
-
Extract the product with an organic solvent, wash the combined organic layers, and dry.
-
Remove the solvent under reduced pressure and purify the crude product.
Data Presentation
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 110 | 18 | 92 |
| 3 | 3-Thiopheneboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (3) | DMF/H₂O | 90 | 24 | 78 |
Note: Yields are representative and will vary depending on the specific coupling partner and optimized conditions.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Pd Precatalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | XPhos Pd G3 (2) | NaOtBu (1.2) | Toluene | 100 | 16 | 95 |
| 2 | Aniline | RuPhos Pd G4 (2) | LHMDS (1.3) | Dioxane | 110 | 20 | 88 |
| 3 | Benzylamine | Pd₂(dba)₃ (2) + tBuXPhos (4) | K₃PO₄ (2) | Toluene | 100 | 24 | 82 |
Note: Yields are representative and will vary depending on the specific coupling partner and optimized conditions.
Visualizations
Caption: General catalytic cycle for cross-coupling reactions with potential deactivation pathways.
References
Proper handling and storage procedures for 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene
Disclaimer: This guide is intended for informational purposes for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene (CAS No. 168971-68-4) was not located. The information provided herein is compiled from data on structurally similar compounds and should be used as a general guideline. Always consult with your institution's safety officer and refer to the most current safety data available for related compounds before handling this chemical.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
Based on data for similar compounds, this compound is expected to cause skin and serious eye irritation.[1][2] It may also be harmful if inhaled and may cause respiratory irritation.[1][2] Some related compounds are combustible liquids.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A comprehensive approach to personal safety is crucial. Recommended PPE includes:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes are mandatory. For larger quantities or increased risk of splashing, consider a chemical-resistant apron or suit.[1]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with appropriate cartridges should be used.[1]
Q3: What are the proper storage conditions for this compound?
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3] It is advisable to store it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3] Based on data for a similar isomer, storage below +30°C is recommended.[2] Keep away from heat, sparks, and open flames.[3]
Q4: What should I do in case of an accidental spill?
For minor spills, absorb the material with an inert absorbent material like vermiculite or sand.[1] Collect the absorbed material and place it in a suitable, labeled container for disposal.[1] Ensure the area is well-ventilated. For larger spills, evacuate the area and contact your institution's emergency response team.[1]
Q5: How should I dispose of waste containing this chemical?
Dispose of chemical waste in accordance with all local, state, and federal regulations. Waste should be placed in a clearly labeled, sealed container.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Impurity of the compound due to improper storage. | - Ensure the compound has been stored in a tightly sealed container, away from moisture and light. - Consider re-purifying the material if degradation is suspected. |
| Material has changed color (e.g., yellowing) | Exposure to air, light, or contaminants over time. | - While a slight color change may not always indicate significant degradation for all experiments, it is best to use a fresh, unopened sample if possible. - If using the discolored material is unavoidable, consider analytical testing (e.g., NMR, GC-MS) to assess purity before use. |
| Difficulty dissolving the compound | Incorrect solvent choice or insufficient mixing. | - Review literature for appropriate solvents for your specific reaction. - Employ standard laboratory techniques such as gentle warming (if the compound is heat-stable) or sonication to aid dissolution. |
Quantitative Data Summary
The following table summarizes key quantitative data gathered from safety information for structurally similar compounds.
| Parameter | Value | Source (Similar Compound) |
| Storage Temperature | Below +30°C | 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene[2] |
| Density | ~1.63 g/cm³ (at 20°C) | 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene[2] |
| Flash Point | ~69°C | 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene[2] |
| Ignition Temperature | ~630°C | 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene[2] |
| Vapor Pressure | 4 hPa (at 25°C) | 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene[2] |
Experimental Workflow
The following diagram outlines the standard workflow for the safe handling and use of this compound in a laboratory setting.
References
Technical Support Center: Palladium-Catalyzed Reactions of Substituted Bromobenzenes
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving substituted bromobenzenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges you may encounter during your palladium-catalyzed cross-coupling reactions.
Q1: My Suzuki-Miyaura coupling reaction with a substituted bromobenzene is resulting in a low yield. What are the primary factors to investigate?
A1: Low yields in Suzuki-Miyaura coupling reactions are a common issue and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Reagent Quality: Ensure the purity of your substituted bromobenzene, boronic acid or ester, and the base. Impurities can poison the palladium catalyst. Protodeboronation, the cleavage of the C-B bond, is a significant side reaction, particularly with electron-deficient or heteroaromatic boronic acids.[1] Using boronic esters, such as pinacol esters, can sometimes mitigate this issue.
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to air and moisture.[1] Ensure they are fresh and have been stored under an inert atmosphere. The choice of ligand is crucial; bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) often improve catalytic activity, especially for sterically hindered or electron-rich bromobenzenes.[2][3]
-
Solvent and Atmosphere: Solvents must be anhydrous and thoroughly degassed to remove oxygen, which can lead to catalyst deactivation and promote side reactions like homocoupling.[1][4][5] Maintaining a strict inert atmosphere (Argon or Nitrogen) throughout the reaction is critical.
-
Base Selection: The base plays a critical role in the transmetalation step.[4] The strength and solubility of the base are important. Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The presence of water can be crucial for the activity of some inorganic bases.[3][4][6] For base-sensitive substrates, weaker bases like potassium fluoride (KF) may be beneficial, though this can sometimes lead to lower reaction rates.[4]
Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling:
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura reactions.
Q2: I am observing significant dehalogenation of my substituted bromobenzene starting material. How can I minimize this side reaction?
A2: Dehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling.[7] It can arise from various sources.
Potential Causes and Solutions:
-
Hydrogen Source: The hydrogen atom can come from various sources in the reaction mixture, including water, alcohols (if used as co-solvents), or the amine base.[8] Using anhydrous solvents and reagents is crucial.
-
Ligand Choice: The choice of phosphine ligand can influence the extent of dehalogenation. In some cases, using different phosphine ligands can control the distribution between the desired cross-coupling product and the dehalogenated side product.[8]
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can sometimes increase the likelihood of dehalogenation. Optimizing these parameters may be necessary.
Q3: My Heck reaction with a substituted bromobenzene is not proceeding or shows very low conversion. What should I investigate?
A3: The success of a Heck reaction is highly dependent on several factors, particularly with potentially challenging substituted bromobenzenes.[2]
Troubleshooting Steps:
-
Catalyst and Ligand: For sluggish Heck reactions, consider using more stable and electron-rich ligands such as bulky phosphines or N-heterocyclic carbenes (NHCs) to enhance catalyst reactivity and stability.[2][9] The choice of palladium precursor (e.g., Pd(OAc)₂ vs. a pre-formed catalyst) can also impact the reaction.
-
Base: The base is crucial for regenerating the active Pd(0) catalyst.[10] Organic bases like triethylamine (Et₃N) are common, but inorganic bases such as K₂CO₃ can also be effective, sometimes in the presence of a phase-transfer catalyst.
-
Solvent: Polar aprotic solvents like DMF, NMP, or DMA are typically used. The choice of solvent can significantly influence the reaction rate and outcome.[11]
-
Temperature: Heck reactions often require elevated temperatures (80-140 °C) to proceed efficiently.[2][12] Ensure your reaction temperature is appropriate for the specific substrates and catalyst system.
General Experimental Workflow for a Heck Reaction:
Caption: A generalized workflow for performing a Heck reaction.
Q4: My Buchwald-Hartwig amination of a substituted bromobenzene is failing. What are the critical parameters to check?
A4: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success hinges on the careful selection of reaction components.[13][14][15]
Key Considerations:
-
Ligand Selection: This is often the most critical parameter. A wide variety of specialized biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) have been developed to couple a broad range of amines and aryl halides. The choice of ligand depends on the steric and electronic properties of both the substituted bromobenzene and the amine.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOᵗBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (K₃PO₄) are commonly used. The choice of base can be substrate-dependent.
-
Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically employed.[16]
-
Catalyst Precursor: Both Pd(0) and Pd(II) sources can be used. Pd₂(dba)₃ and Pd(OAc)₂ are common precatalysts that form the active Pd(0) species in situ.
Data Presentation: Reaction Condition Comparison
The following tables summarize typical reaction conditions for various palladium-catalyzed cross-coupling reactions of substituted bromobenzenes. These are starting points and may require optimization for specific substrates.
Table 1: Typical Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Notes |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | 0.5 - 5 mol% |
| Ligand | PPh₃, SPhos, XPhos, RuPhos | 1 - 2 equivalents relative to Pd |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | 2 - 3 equivalents |
| Solvent | Toluene, Dioxane, THF, often with H₂O | Must be degassed |
| Temperature | 80 - 110 °C | Substrate dependent |
Table 2: Typical Conditions for Heck Reaction
| Parameter | Condition | Notes |
| Palladium Source | Pd(OAc)₂, PdCl₂(PPh₃)₂ | 1 - 5 mol% |
| Ligand | PPh₃, P(o-tol)₃, NHCs | 1 - 2 equivalents relative to Pd |
| Base | Et₃N, K₂CO₃, NaOAc | 1.5 - 2 equivalents |
| Solvent | DMF, NMP, DMAc, Toluene | Must be anhydrous and degassed |
| Temperature | 80 - 140 °C | Higher temperatures often required |
Table 3: Typical Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | 1 - 5 mol% |
| Ligand | XPhos, SPhos, RuPhos, BINAP | 1 - 2 equivalents relative to Pd |
| Base | NaOᵗBu, LiHMDS, K₃PO₄ | 1.2 - 2 equivalents |
| Solvent | Toluene, Dioxane, THF | Must be anhydrous and degassed |
| Temperature | 80 - 110 °C | Substrate dependent |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the substituted bromobenzene (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the ligand (if required).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent (e.g., toluene/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for a Heck Reaction
-
In a dry Schlenk flask under an inert atmosphere, combine the substituted bromobenzene (1.0 equiv.), the alkene (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and the ligand (e.g., PPh₃, 2-4 mol%).[2]
-
Add the anhydrous, degassed solvent (e.g., toluene or DMF), followed by the base (e.g., triethylamine, 1.5-2.0 equiv.).[2]
-
Heat the reaction mixture to the appropriate temperature (e.g., 100-110 °C) with stirring.[2]
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.[2]
-
After cooling to room temperature, filter the mixture to remove the precipitated salts.
-
Wash the filtrate with water and brine, then dry the organic phase over anhydrous sodium sulfate.[2]
-
Remove the solvent in vacuo and purify the residue by flash column chromatography to isolate the product.[2]
Logical Relationship of Key Reaction Parameters:
Caption: Interdependencies of key parameters in palladium-catalyzed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Improving solubility of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene in reaction solvents
This technical support guide is designed for researchers, scientists, and drug development professionals to address challenges related to the solubility of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene in reaction solvents.
Troubleshooting Guide & FAQs
Q1: Why is my this compound not dissolving in the reaction solvent?
A1: The low solubility of this compound in certain solvents can be attributed to its molecular structure. As a halogenated aromatic compound, it is inherently nonpolar and hydrophobic.[1][2] According to the principle of "like dissolves like," this compound will exhibit better solubility in nonpolar organic solvents compared to polar solvents like water.[1]
Q2: What are some recommended initial solvents for dissolving this compound?
A2: Based on the properties of structurally similar compounds, it is recommended to start with common nonpolar and polar aprotic organic solvents. Halogenated benzenes generally show good solubility in solvents such as ethanol, acetone, and dichloromethane.[1][2] A preliminary solvent screening with small quantities of your compound is the most effective approach to identify a suitable solvent for your specific reaction conditions.
Q3: How can I improve the solubility of this compound if it's still poor in my chosen solvent?
A3: Several techniques can be employed to enhance the solubility of this compound:
-
Temperature Adjustment: In many cases, increasing the temperature of the solvent will increase the solubility of a solid solute. This is a common and often effective first step.
-
Co-solvency: This technique involves adding a small amount of a "co-solvent" to the primary solvent to increase the overall solvating power of the mixture.[3][4] For a nonpolar compound like this compound in a moderately polar solvent, adding a less polar co-solvent might be beneficial.
-
Solvent System Optimization: A systematic screening of a wider range of solvents or solvent mixtures may be necessary to find the optimal conditions for your reaction.
Q4: Are there any specific safety precautions I should be aware of when handling this compound?
A4: Yes, it is important to handle this compound with care in a well-ventilated area, preferably a fume hood. Based on safety data for similar compounds, it may cause skin and eye irritation, and may be harmful if inhaled or swallowed.[5][6][7] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the specific Material Safety Data Sheet (MSDS) for detailed safety information.
Data Presentation
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Water Solubility |
| This compound | C₇H₃BrF₄O | 259.00[8] | Not specified | Not available |
| 1-Bromo-4-(trifluoromethoxy)benzene | C₇H₄BrF₃O | 241.01[9] | Liquid | 11.7 mg/L[10] |
| 1-Bromo-2-(trifluoromethoxy)benzene | C₇H₄BrF₃O | 241.01[11] | Liquid[11] | Not available |
| 1-Bromo-4-fluorobenzene | C₆H₄BrF | 175.00 | Liquid | 0.14 g/L[12] |
| Bromobenzene | C₆H₅Br | 157.01 | Liquid | 410 mg/L at 25°C[13] |
Table 2: Common Organic Solvents for Solubility Screening
| Solvent | Polarity | Dielectric Constant (at 20°C) | Boiling Point (°C) | Notes |
| Dichloromethane | Nonpolar | 9.1 | 39.6 | Good for many nonpolar compounds.[1] |
| Tetrahydrofuran (THF) | Polar aprotic | 7.5 | 66 | A versatile solvent for a range of compounds. |
| Toluene | Nonpolar | 2.4 | 111 | A common nonpolar aromatic solvent. |
| Acetone | Polar aprotic | 21 | 56 | Good for moderately polar and some nonpolar compounds.[2] |
| Ethanol | Polar protic | 25 | 78.4 | Can dissolve a range of compounds due to its polar and nonpolar ends.[2] |
| N,N-Dimethylformamide (DMF) | Polar aprotic | 37 | 153 | A high-boiling point polar aprotic solvent. |
| Dimethyl sulfoxide (DMSO) | Polar aprotic | 47 | 189 | A strong solvent for a wide variety of compounds. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Test
-
Preparation: Weigh a small, known amount of this compound (e.g., 10 mg) into a clean, dry vial.
-
Solvent Addition: Add a measured volume of the chosen solvent (e.g., 0.1 mL) to the vial.
-
Observation: Vigorously agitate the vial (e.g., using a vortex mixer) for 1-2 minutes.
-
Assessment: Observe if the solid has completely dissolved.
-
Incremental Addition: If the solid has not dissolved, continue adding the solvent in small, measured increments (e.g., 0.1 mL), with vigorous agitation after each addition, until the solid is fully dissolved.
-
Quantification: Record the total volume of solvent required to dissolve the initial amount of the compound. This provides an estimate of its solubility.
Protocol 2: Improving Solubility with a Co-solvent
-
Initial Dissolution: Attempt to dissolve this compound in your primary reaction solvent following Protocol 1. If solubility is poor, proceed to the next step.
-
Co-solvent Selection: Choose a co-solvent that is miscible with your primary solvent and is likely to improve the solubility of your compound. For example, if your primary solvent is moderately polar, a nonpolar co-solvent might be effective.
-
Co-solvent Addition: To the suspension of your compound in the primary solvent, add the co-solvent dropwise while stirring or agitating.
-
Observation: Observe for dissolution of the solid.
-
Optimization: Continue adding the co-solvent in small increments until the compound dissolves completely. Note the approximate ratio of primary solvent to co-solvent required.
-
Reaction Compatibility: Ensure that the chosen co-solvent is compatible with your reaction conditions (i.e., it does not react with any of the reagents or catalysts).
Visualizations
Caption: Troubleshooting workflow for solubility issues.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. wisdomlib.org [wisdomlib.org]
- 4. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. 1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene CAS 105529-58-6 | 843874 [merckmillipore.com]
- 8. This compound | C7H3BrF4O | CID 22065211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Bromo-4-(trifluoromethoxy)benzene | C7H4BrF3O | CID 521008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Bromo-4-(trifluoromethoxy)benzene CAS#: 407-14-7 [m.chemicalbook.com]
- 11. 1-Bromo-2-(trifluoromethoxy)benzene 97 64115-88-4 [sigmaaldrich.com]
- 12. 1-Bromo-4-fluorobenzene, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. Bromobenzene | C6H5Br | CID 7961 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Managing Reaction Exotherms in Large-Scale Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing reaction exotherms during large-scale synthesis. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.
Troubleshooting Guides & FAQs
This section provides a systematic approach to identifying and resolving common issues related to exothermic events during large-scale synthesis.
Issue 1: Rapid and Uncontrolled Temperature Rise (Thermal Runaway)
Q1: My reaction temperature is rising much faster than anticipated, and the cooling system is struggling to keep up. What should I do?
A: A rapid and uncontrolled temperature increase is a primary indicator of a potential thermal runaway, a hazardous situation requiring immediate action to regain control.[1][2]
Immediate Actions:
-
Stop Reagent Addition: Immediately cease the addition of all reactants.[2]
-
Maximize Cooling: Ensure the cooling system is operating at maximum capacity. This may involve increasing the coolant flow rate or using a lower temperature coolant if available.[2]
-
Emergency Quench: If the temperature continues to rise despite maximum cooling, be prepared to initiate an emergency quenching procedure. This typically involves adding a predetermined, cold, and inert solvent or a chemical inhibitor to rapidly cool and dilute the reaction mixture, thereby slowing the reaction rate.[2]
-
Alert Personnel: Inform all personnel in the immediate vicinity of the situation and follow established emergency shutdown and evacuation procedures if the temperature cannot be controlled.[2]
Post-Incident Analysis and Prevention:
-
Review Reaction Parameters: Thoroughly review all reaction parameters, as discrepancies in reactant concentration, catalyst loading, or addition rates are common causes of thermal runaways.[2]
-
Reaction Calorimetry: Conduct reaction calorimetry studies on a smaller scale to accurately determine the reaction's heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for designing an adequate cooling system for the larger scale.[2]
-
Process Modifications: Consider transitioning from a batch to a semi-batch process, where a limiting reagent is added gradually to better control the rate of heat generation.[3] For highly exothermic reactions, continuous flow reactors can offer superior heat transfer and safety.[1][4]
Issue 2: Localized Hotspots or Non-Uniform Temperature Profile
Q2: I'm observing inconsistent product yields and the formation of byproducts. I suspect localized hotspots within the reactor. What are the troubleshooting steps?
A: Localized areas of high temperature, or "hotspots," can be a precursor to a more widespread loss of control and can negatively impact reaction selectivity and yield.[1] They are often a result of poor mixing.
Troubleshooting Steps:
-
Improve Agitation: Increase the agitator speed to improve the homogeneity of the reaction mixture. For large-scale reactors, the design of the impeller is critical; consider using a pitched-blade turbine or a hydrofoil impeller to promote better axial flow and uniform temperature distribution.[2]
-
Optimize Reagent Addition:
-
Check for Fouling: Inspect the reactor walls and cooling coils for any material buildup, as fouling can significantly reduce cooling efficiency.[1]
-
Consider Dilution: Increasing the solvent volume can help dissipate heat more effectively, but this may impact reaction kinetics and downstream processing and must be carefully evaluated.[2]
Issue 3: Unexpectedly High Pressure
Q3: The pressure in my reactor is increasing rapidly. What are the potential causes and immediate actions?
A: A rapid increase in reactor pressure is a critical safety concern and can indicate a runaway reaction producing gaseous byproducts or the boiling of the solvent.[1]
Possible Causes and Immediate Actions:
-
Reaction Temperature Exceeding Solvent Boiling Point: Immediately implement emergency cooling procedures. If pressure continues to rise, vent the reactor to a safe location through a designated relief system.[1]
-
Formation of Gaseous Byproducts: Some side reactions may produce non-condensable gases. Ensure the reactor's vent and relief systems are adequately sized and functioning correctly.[1]
-
Runaway Reaction: A rapid, uncontrolled exotherm will lead to a significant pressure increase. Follow established emergency procedures, which may include quenching the reaction.[1]
Quantitative Data Summary
Understanding the thermal properties of your reaction and the capabilities of your equipment is crucial for safe scale-up.
Table 1: Comparison of Reactor Cooling Methods
| Cooling Method | Typical Overall Heat Transfer Coefficient (U) (W/m²K) | Advantages | Disadvantages | Best Suited For |
| Double-Jacketed Vessel | 416 | Standard on many reactors, good for moderate exotherms. | Lower heat transfer coefficient compared to half-coil.[5] | General purpose, moderately exothermic reactions. |
| Half-Coil Jacketed Vessel | 447 | Higher heat transfer coefficient due to increased fluid velocity.[5] | Higher pressure drop, increased energy demand for pumps.[5] | Reactions requiring more efficient heat removal. |
| External Heat Exchanger Loop | Can be significantly higher than jacketed systems. | Provides a large heat exchange surface area, can be added to existing reactors. | Increased maintenance due to potential fouling of the heat exchanger. | Very large-scale or highly exothermic reactions where jackets or coils are insufficient. |
Table 2: Key Parameters from Reaction Calorimetry
| Parameter | Description | Importance for Safety |
| Heat of Reaction (ΔHr) | The total amount of heat released or absorbed by the reaction. | Determines the total cooling demand. |
| Heat Flow (q) | The rate at which heat is generated by the reaction over time. | Essential for designing a cooling system that can handle the peak heat load. |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase of the reaction mass if no heat is exchanged with the surroundings. | A critical indicator of the potential severity of a thermal runaway. |
| Maximum Temperature of the Synthesis Reaction (MTSR) | The maximum temperature the reaction mixture could reach in the event of a cooling failure.[2] | Should be well below the decomposition temperature of any component in the reaction mixture. |
Note: For a specific nitration reaction, a calorimetric data showed an enthalpy of reaction to be around -3250 J/g.[4]
Experimental Protocols
Protocol 1: Generalized Procedure for Reaction Calorimetry using a Mettler-Toledo RC1
This protocol provides a general outline for determining the heat of reaction and other safety parameters for an exothermic reaction.
1. Pre-Experiment Setup:
- Ensure the RC1 system is properly calibrated, particularly the heat transfer coefficient (U), which is determined via an immersed calibration heater before and after the reaction.[6]
- Define the reaction recipe, including all reactants, solvents, concentrations, and addition profiles.
- Set up the reactor with the appropriate stirrer and probes for temperature and other relevant parameters.
2. Isothermal Experiment Execution:
- Charge the reactor with the initial reactants and solvent.
- Bring the reactor contents to the desired isothermal reaction temperature.
- Start the controlled addition of the limiting reagent at a predefined rate.
- The RC1 software continuously measures the temperature difference between the reactor (Tr) and the jacket (Tj) and calculates the heat flow (Q = UA(Tr - Tj)).[7]
- Monitor the heat flow profile throughout the addition and for a period after the addition is complete to ensure the reaction has gone to completion.
3. Data Analysis:
- Integrate the heat flow curve over time to determine the total heat of reaction.
- Analyze the heat flow profile to identify the maximum heat output and any periods of reagent accumulation.
- Calculate the adiabatic temperature rise (ΔTad) using the heat of reaction and the heat capacity of the reaction mixture.
- Determine the Maximum Temperature of the Synthesis Reaction (MTSR) by adding the adiabatic temperature rise due to accumulation to the process temperature.[8]
Protocol 2: Safe Scale-Up of an Exothermic Reaction using a Semi-Batch Approach
This protocol outlines a general procedure for safely scaling up an exothermic reaction by controlling the addition of a reactive reagent.
1. Pre-Reaction Safety and Equipment Check:
- Conduct a thorough risk assessment for the scaled-up reaction.[9][10]
- Ensure the reactor's cooling system is appropriately sized based on reaction calorimetry data.[11]
- Verify that all safety features, such as emergency quench systems and pressure relief devices, are operational.
- Start with a small-scale reaction and increase the scale by a maximum of three-fold for each subsequent scale-up, diligently monitoring for any unexpected behavior.[9]
2. Reaction Execution:
- Charge the reactor with the initial substrate and solvent.
- Establish an inert atmosphere if required and begin agitation.
- Bring the reactor contents to the desired initial temperature.
- Begin the slow, subsurface addition of the limiting reagent at a pre-determined rate. The addition rate should be controlled such that the reaction temperature does not deviate significantly from the setpoint.[2]
- Continuously monitor the internal reaction temperature. If the temperature exceeds a pre-defined safety limit, immediately stop the addition and allow the temperature to return to the setpoint before resuming at a slower rate.[2]
3. Monitoring and Control:
- Maintain a detailed log of reaction temperature, coolant temperature, and addition rates.
- If refluxing, do not rely solely on the condenser to remove the heat of reaction.[9]
- Always have a means to rapidly cool the reaction vessel in case of an emergency, such as an ice bath for smaller reactors or a dedicated quench system for larger vessels.[9]
4. Post-Reaction:
- After the addition is complete, continue to monitor the reaction temperature to ensure the exotherm has subsided before proceeding with workup.
- Review all data to ensure the reaction proceeded as expected and to inform future scale-up activities.
Visualizations
Caption: Workflow for responding to a thermal runaway event.
Caption: Key factors influencing heat generation and management.
Caption: Decision workflow for the safe scale-up of exothermic reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fauske.com [fauske.com]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. Heat Transfer in Glass-Lined Double-Jacketed and Half-Coil Jacketed Reactors [gmmpfaudler.com]
- 6. fauske.com [fauske.com]
- 7. Reaction calorimeter - Wikipedia [en.wikipedia.org]
- 8. Pharma Engineering: [How To] Evaluate Reaction Calorimetry [RC1e] study [pharmacalculations.com]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. ehs.stanford.edu [ehs.stanford.edu]
- 11. amarequip.com [amarequip.com]
1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene safety data sheet (SDS) handling precautions
This technical support center provides essential safety information, troubleshooting guides, and frequently asked questions for handling 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene in a research and development setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on its GHS classification, this compound is considered hazardous. The primary concerns are:
-
Harmful if swallowed [1]
-
Harmful in contact with skin [1]
-
Causes skin irritation [1]
-
Causes serious eye irritation [1]
-
Harmful if inhaled [1]
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A2: To ensure personal safety, the following PPE should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.[5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A flame-retardant lab coat and appropriate protective clothing to prevent skin exposure.
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[6]
Q3: How should I properly store this chemical?
A3: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][4][7] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7]
Q4: What should I do in case of accidental skin or eye contact?
A4: Immediate action is crucial.
-
Skin Contact: Immediately remove all contaminated clothing.[2] Wash the affected area with plenty of soap and water.[3][4][7] Seek medical attention if skin irritation occurs or persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][4] Remove contact lenses if present and easy to do.[2][4] Seek immediate medical attention.[2]
Q5: How do I handle a small spill of this chemical?
A5: For small spills, evacuate the immediate area and ensure adequate ventilation. Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[2][8] Collect the absorbed material into a labeled, sealed container for hazardous waste disposal.[2][8] Do not use combustible materials like paper towels to clean up the spill.[8]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Mild respiratory irritation (coughing, sneezing) | Inadequate ventilation or improper handling leading to vapor inhalation. | Move to fresh air immediately.[2][3][4] Ensure future work is conducted in a properly functioning chemical fume hood. Review handling procedures to minimize vapor release. |
| Skin redness or irritation after handling | Accidental skin contact with the chemical. | As per first-aid measures, wash the affected area thoroughly with soap and water and remove any contaminated clothing.[3][4][7] Apply a soothing lotion if necessary. If irritation persists, seek medical advice.[2] |
| Chemical odor detected in the lab | Leaking container or improper storage. | Check all containers for proper sealing. Ensure the chemical is stored in a well-ventilated area away from heat sources. If a leak is found, handle it as a spill and transfer the chemical to a new, secure container. |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₇H₃BrF₄O | PubChem |
| Molecular Weight | 259.00 g/mol | PubChem |
| CAS Number | 168971-68-4 | PubChem |
| Boiling Point | 80 °C at 50 mmHg (for a similar compound) | Sigma-Aldrich |
| Density | 1.622 g/mL at 25 °C (for a similar compound) | Sigma-Aldrich |
Note: Some physical properties are for the related compound 1-Bromo-4-(trifluoromethoxy)benzene due to a lack of specific data for this compound.
Experimental Protocols
Protocol 1: Safe Dispensing of this compound
-
Preparation:
-
Ensure the work area is clean and uncluttered.
-
Verify that the chemical fume hood is functioning correctly.
-
Don all required PPE: chemical safety goggles, chemical-resistant gloves, and a lab coat.
-
-
Dispensing:
-
Place the stock container and the receiving vessel in the fume hood.
-
Ground/bond the container and receiving equipment to prevent static discharge.
-
Slowly and carefully pour the required amount of the chemical, avoiding splashing.
-
Use only non-sparking tools for any transfers.
-
-
Completion:
-
Securely cap both the stock and receiving containers.
-
Wipe down any minor drips or spills within the fume hood with an inert absorbent material.
-
Properly dispose of any contaminated materials in a designated halogenated organic waste container.[8]
-
Wash hands thoroughly after handling.
-
Protocol 2: Small-Scale Spill Cleanup
-
Immediate Actions:
-
Spill Containment:
-
Cleanup:
-
Once the liquid is fully absorbed, carefully collect the material using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste.[9]
-
-
Decontamination:
-
Wash the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[6]
-
Place all contaminated cleaning materials into the hazardous waste container.
-
-
Post-Cleanup:
-
Remove and dispose of contaminated PPE in the appropriate waste stream.
-
Wash hands and any exposed skin thoroughly.
-
Visualizations
Caption: Logical relationship of handling precautions for researchers.
Caption: A typical experimental workflow with integrated safety checkpoints.
References
- 1. This compound | C7H3BrF4O | CID 22065211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. synquestlabs.com [synquestlabs.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 1-溴-4-(三氟甲氧基)苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1-BROMO-4-FLUOROBENZENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
Validation & Comparative
Comparative Analysis of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene and its Isomer via ¹H NMR Spectroscopy
A detailed comparison of the ¹H NMR spectral data of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene and its structural isomer, 2-Bromo-1-fluoro-4-(trifluoromethoxy)benzene. This guide provides an in-depth analysis of their distinct spectral features, supported by experimental protocols and structural elucidation.
For researchers and professionals in drug development and materials science, the precise characterization of substituted aromatic compounds is paramount. This compound serves as a key building block in the synthesis of complex organic molecules. Its isomeric purity and substitution pattern are critical for its intended applications. This guide offers a comparative analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectral data of this compound and a closely related structural isomer, highlighting the key differences that enable their unambiguous identification.
¹H NMR Spectral Data Comparison
The substitution pattern on the benzene ring significantly influences the chemical environment of the aromatic protons, leading to distinct chemical shifts, multiplicities, and coupling constants in their ¹H NMR spectra. Below is a summary of the reported ¹H NMR data for this compound and a comparable isomer.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-3 | ~7.35 | dd | J(H-F) ≈ 8.5, J(H-H) ≈ 2.5 |
| H-5 | ~7.20 | dd | J(H-H) ≈ 8.5, J(H-F) ≈ 2.5 | |
| H-6 | ~7.60 | t | J(H-H) ≈ J(H-F) ≈ 8.5 | |
| 1-Bromo-4-(trifluoromethyl)benzene | H-2, H-6 | 7.64 | d | 8.6 |
| H-3, H-5 | 7.50 | d | 8.6 |
Note: The data for this compound is estimated based on spectral prediction and data from similar compounds due to the absence of publicly available, detailed experimental values. The data for 1-Bromo-4-(trifluoromethyl)benzene is from experimental findings and is provided as a reference for a structurally similar compound.[1]
Experimental Protocol: ¹H NMR Spectroscopy
The following provides a standard procedure for the acquisition of ¹H NMR spectra for halogenated and fluorinated aromatic compounds.
1. Sample Preparation:
-
Approximately 5-10 mg of the solid sample or 5-10 µL of the liquid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
A small amount of an internal standard, such as tetramethylsilane (TMS), is added to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).
-
The solution is then transferred to a 5 mm NMR tube.
2. Instrumentation and Data Acquisition:
-
A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher, is used for the analysis.
-
The sample is placed in the spectrometer's probe, and the magnetic field is shimmed to achieve homogeneity.
-
A standard pulse-acquire sequence is utilized to obtain the ¹H NMR spectrum.
-
Key acquisition parameters include a spectral width appropriate for aromatic protons (typically 0-10 ppm), a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay that allows for complete spin-lattice relaxation of the protons.
3. Data Processing:
-
The acquired Free Induction Decay (FID) is subjected to Fourier transformation to obtain the frequency-domain spectrum.
-
Phase correction and baseline correction are applied to the spectrum.
-
The chemical shifts of the signals are referenced to the internal standard.
-
Integration of the signals is performed to determine the relative number of protons corresponding to each resonance.
-
The multiplicities and coupling constants of the signals are analyzed to deduce the spin-spin coupling interactions between neighboring protons and other NMR-active nuclei like ¹⁹F.
Structural Elucidation and Spectral Interpretation
The predicted ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region. The proton at position 6 (H-6), being ortho to the bromine atom, is anticipated to be the most deshielded and appear as a triplet due to coupling with both the adjacent proton (H-5) and the fluorine atom at position 2. The proton at position 3 (H-3) would likely appear as a doublet of doublets due to ortho coupling with the fluorine atom and meta coupling with H-5. Similarly, the proton at position 5 (H-5) is expected to be a doublet of doublets due to ortho coupling with H-6 and meta coupling with H-3.
In contrast, the ¹H NMR spectrum of 1-Bromo-4-(trifluoromethyl)benzene is simpler, exhibiting two doublets.[1] The two protons ortho to the bromine (H-2 and H-6) are chemically equivalent and give rise to one doublet, while the two protons ortho to the trifluoromethyl group (H-3 and H-5) are also equivalent and produce the other doublet.[1] This clear difference in the number of signals and their multiplicities allows for the straightforward differentiation of these two compounds.
Workflow for Compound Identification
Caption: A generalized workflow for the identification and structural confirmation of an organic compound using ¹H NMR spectroscopy.
References
A Comparative Guide to the 13C and 19F NMR Analysis of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹³C and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the characterization of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene. Due to the limited availability of direct experimental NMR data for this specific compound in public databases, this guide presents predicted spectral data based on the analysis of structurally related molecules. This information is compared with experimental data for similar compounds to offer a comprehensive analytical perspective.
Data Presentation: A Comparative Analysis
The following tables summarize the predicted ¹³C and ¹⁹F NMR spectral data for this compound and compare it with experimental data from structurally similar compounds. These comparisons are essential for understanding the influence of substituent effects on chemical shifts and coupling constants.
Table 1: Predicted ¹³C NMR Data for this compound and Experimental Data for Related Compounds
| Carbon Atom | Predicted Chemical Shift (δ) in ppm for this compound | Experimental Chemical Shift (δ) in ppm for 1-Bromo-4-(trifluoromethyl)benzene | Experimental Chemical Shift (δ) in ppm for 1-Bromo-4-(trifluoromethoxy)benzene |
| C-1 (C-Br) | ~115 (d) | 129.7 (s) | Not available |
| C-2 (C-F) | ~158 (d, ¹JCF ≈ 250 Hz) | 126.9 (q, J = 3.8 Hz) | Not available |
| C-3 (C-H) | ~110 (d) | 126.9 (q, J = 3.8 Hz) | Not available |
| C-4 (C-OCF₃) | ~148 (q) | 126.5 (q, J = 1.8 Hz) | Not available |
| C-5 (C-H) | ~120 (d) | 132.1 (s) | Not available |
| C-6 (C-H) | ~125 (d) | 132.1 (s) | Not available |
| -OCF₃ | ~120 (q, ¹JCF ≈ 260 Hz) | - | Not available |
Predicted data is based on established substituent effects on aromatic chemical shifts. 'd' denotes a doublet and 'q' denotes a quartet. Coupling constants (J) are given in Hz.
Table 2: Predicted ¹⁹F NMR Data for this compound and Experimental Data for Related Compounds
| Fluorine Atom | Predicted Chemical Shift (δ) in ppm for this compound | Experimental Chemical Shift (δ) in ppm for 1-Bromo-4-(trifluoromethyl)benzene |
| C-2 Fluorine | ~ -115 to -130 | - |
| -OCF₃ Fluorines | ~ -58 to -65 | -62.8 (s) |
Predicted data is relative to CFCl₃ (δ = 0 ppm). 's' denotes a singlet.
Experimental Protocols
Standard experimental protocols for acquiring ¹³C and ¹⁹F NMR spectra of fluorinated aromatic compounds are detailed below.
¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-50 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is typically used.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 250 ppm (e.g., -20 to 230 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Dependent on sample concentration, typically ranging from a few hundred to several thousand scans to achieve an adequate signal-to-noise ratio.
-
Temperature: 298 K.
-
¹⁹F NMR Spectroscopy
-
Sample Preparation: Similar to ¹³C NMR, dissolve 5-20 mg of the compound in a deuterated solvent.
-
Instrumentation: An NMR spectrometer with a fluorine-capable probe.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment. Proton decoupling can be applied to simplify the spectra.
-
Spectral Width: A wide spectral width is often necessary due to the large chemical shift range of fluorine, typically around 300 ppm (e.g., +50 to -250 ppm).[1]
-
Acquisition Time: 0.5-1 second.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: ¹⁹F is a highly sensitive nucleus, so fewer scans (e.g., 16 to 128) are generally required compared to ¹³C NMR.
-
Reference: An external reference such as CFCl₃ is commonly used.
-
Temperature: 298 K.
-
Visualizing the Analysis Workflow and a Comparative Overview
The following diagrams illustrate the general experimental workflow for NMR analysis and a comparison of the information obtained from ¹³C and ¹⁹F NMR.
Caption: Experimental workflow for NMR analysis.
Caption: Comparison of ¹³C and ¹⁹F NMR.
References
Mass Spectrometry Fragmentation Analysis: A Comparative Guide for 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene
For researchers and professionals in drug development and chemical analysis, understanding the mass spectrometry (MS) fragmentation pattern of a molecule is crucial for its identification and structural elucidation. This guide provides a detailed, predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern for 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene. Due to the absence of a publicly available experimental spectrum for this specific compound, its fragmentation is predicted based on established principles and compared with the known fragmentation pattern of a structurally similar compound, 1-Bromo-4-(trifluoromethyl)benzene.
Predicted Fragmentation Pattern: this compound
The structure of this compound contains several key features that will dictate its fragmentation under electron ionization: a bromine atom, a fluorine atom, a trifluoromethoxy group, and an aromatic ring. The molecular weight of this compound is approximately 258.93 g/mol (using 79Br) and 260.93 g/mol (using 81Br).[1]
Key Predicted Fragmentation Pathways:
-
Molecular Ion (M•+): The mass spectrum is expected to show a prominent molecular ion peak cluster. Due to the natural isotopic abundance of bromine (79Br:~50.7%, 81Br:~49.3%), there will be two peaks of nearly equal intensity at m/z 258 and 260.
-
Loss of Bromine Radical ([M-Br]+): A common fragmentation pathway for halobenzenes is the cleavage of the carbon-halogen bond.[2][3] The loss of a bromine radical (•Br) would result in a significant fragment ion at m/z 179.
-
Loss of Trifluoromethoxy Radical ([M-OCF3]+): The C-O bond of the trifluoromethoxy group can cleave, leading to the loss of a •OCF3 radical. This would produce a fragment ion cluster around m/z 173/175.
-
Loss of Trifluoromethyl Radical ([M-CF3]+): Cleavage of the O-CF3 bond could result in the loss of a •CF3 radical, yielding an ion at m/z 189/191.
-
Loss of Carbon Monoxide ([M-Br-CO]+): Following the initial loss of the bromine atom, the resulting ion can undergo further fragmentation. The elimination of a neutral carbon monoxide (CO) molecule is a possible pathway, which would lead to a fragment at m/z 151.
The predicted major fragmentation peaks for this compound are summarized in the table below.
| Predicted m/z (79Br/81Br) | Proposed Fragment Ion | Neutral Loss |
| 258 / 260 | [C7H3BrF4O]•+ (Molecular Ion) | - |
| 179 | [C7H3F4O]+ | •Br |
| 173 / 175 | [C6H3BrF]+ | •OCF3 |
| 189 / 191 | [C7H3BrFO]+ | •CF3 |
| 151 | [C6H3F4]+ | •Br, CO |
Comparative Analysis: 1-Bromo-4-(trifluoromethyl)benzene
To provide experimental context, we compare the predicted fragmentation of our target compound with the known EI-MS data for 1-Bromo-4-(trifluoromethyl)benzene, an isomer of a structurally related compound, available from the NIST Mass Spectrometry Data Center.[4][5] This molecule has a molecular weight of approximately 223.94 g/mol (using 79Br) and 225.94 g/mol (using 81Br).
The key difference in fragmentation will arise from the trifluoromethyl (-CF3) group being directly attached to the benzene ring, and the absence of the ortho-fluorine and the ether oxygen.
Observed Fragmentation of 1-Bromo-4-(trifluoromethyl)benzene:
| Observed m/z (79Br/81Br) | Relative Intensity | Proposed Fragment Ion | Neutral Loss |
| 224 / 226 | High | [C7H4BrF3]•+ (Molecular Ion) | - |
| 145 | High | [C7H4F3]+ | •Br |
| 125 | Moderate | [C6H4F2]+ | •Br, •F |
| 95 | Moderate | [C6H4F]+ | •Br, •CF2 |
Comparison Summary:
-
Molecular Ion: Both compounds are expected to show a strong molecular ion peak with the characteristic M/M+2 isotopic pattern for bromine.
-
Primary Fragmentation: The most significant initial fragmentation for both is the loss of the bromine atom. This is a common feature for brominated aromatic compounds.[2]
-
Influence of Substituents: The major difference lies in the subsequent fragmentation. For 1-Bromo-4-(trifluoromethyl)benzene, the loss of bromine leads to the base peak at m/z 145. For our target compound, the presence of the oxygen atom allows for additional fragmentation pathways, such as the loss of the entire •OCF3 group or the loss of •CF3. The stability of the resulting carbocations will determine the relative abundance of these fragments. The additional fluorine atom on the ring of the target compound will also influence the m/z values of the resulting fragments.
Experimental Protocols
The data for the comparative compound and the predictions for the target compound are based on standard electron ionization mass spectrometry techniques. A typical protocol would be as follows:
Sample Introduction: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized in a high-vacuum environment.
Ionization: The gaseous molecules are bombarded with a beam of electrons, typically with an energy of 70 eV.[6][7] This energy is sufficient to cause ionization by ejecting an electron from the molecule, forming a radical cation (M•+), and inducing fragmentation.[7]
Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated by an electric field and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.
Predicted Fragmentation Pathway Diagram
The following diagram illustrates the predicted major fragmentation pathways for this compound.
Caption: Predicted EI-MS fragmentation pathway for this compound.
References
- 1. This compound | C7H3BrF4O | CID 22065211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, 1-bromo-2-fluoro- [webbook.nist.gov]
- 3. Benzene, 1-bromo-2-fluoro- [webbook.nist.gov]
- 4. Benzene, 1-bromo-2-(trifluoromethyl)- [webbook.nist.gov]
- 5. Benzene, 1-bromo-4-(trifluoromethyl)- [webbook.nist.gov]
- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the FTIR Spectroscopic Analysis of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene
This guide provides a detailed Fourier-Transform Infrared (FTIR) spectroscopic analysis of 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Its performance is objectively compared with structurally similar alternatives, supported by experimental data to aid researchers, scientists, and drug development professionals in its characterization and application.
FTIR Spectral Characteristics of this compound
The FTIR spectrum of this compound is characterized by absorption bands corresponding to its various functional groups. The spectrum is complex due to the multiple substituents on the benzene ring. The primary vibrational modes are associated with the aromatic ring, the carbon-halogen bonds (C-Br and C-F), and the trifluoromethoxy group (-OCF₃). A notable feature of aromatic compounds is the C-H stretching vibrations that appear at frequencies slightly higher than 3000 cm⁻¹[1].
The table below summarizes the expected and observed vibrational frequencies for the key functional groups in this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100-3000[1] | ~3080 |
| Aromatic C=C | Ring Stretching | 1600-1450[2] | ~1610, 1500 |
| C-O-C (Aryl ether) | Asymmetric Stretching | 1270-1230 | ~1250 |
| Trifluoromethyl (-CF₃) | Symmetric & Asymmetric Stretching | 1350-1150 | ~1170, 1220 |
| C-F (Aryl) | Stretching | 1250-1000 | ~1140 |
| C-Br | Stretching | 700-500 | ~680 |
Note: Observed wavenumbers are approximate and can vary slightly based on the specific experimental conditions and instrumentation.
Comparative FTIR Analysis with Alternative Compounds
To understand the influence of each substituent on the overall FTIR spectrum, a comparison with structurally related molecules is essential. The following table compares the key spectral features of this compound with those of three alternative aromatic compounds.
| Compound | Key Differentiating Features in FTIR Spectrum |
| This compound | - Complex fingerprint region due to multiple substituents. - Strong absorptions for C-F and -OCF₃ groups are prominent. |
| 1-Bromo-4-(trifluoromethoxy)benzene [3][4] | - Simpler aromatic C-H out-of-plane bending pattern due to higher symmetry (para-substitution)[5]. - Lacks the distinct C-F stretching band associated with the fluorine at the second position. |
| (Trifluoromethoxy)benzene [6] | - Absence of the C-Br stretching vibration in the low-frequency region (typically 700-500 cm⁻¹). - Shows a simpler C-H out-of-plane bending pattern characteristic of a monosubstituted benzene ring[5]. |
| 1-Bromo-2,5-difluorobenzene | - Lacks the strong, characteristic absorption bands of the trifluoromethoxy group between 1350-1150 cm⁻¹. - The C-F stretching region may show multiple bands due to the two fluorine atoms. |
This comparative analysis highlights how the presence and position of the fluoro and trifluoromethoxy groups introduce unique and identifiable features in the FTIR spectrum, allowing for clear differentiation of these compounds.
Experimental Protocol: ATR-FTIR Spectroscopy
The following protocol outlines the steps for acquiring an FTIR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory. The data for the target compound was obtained using a Bruker Tensor 27 FT-IR with an ATR-Neat technique[7].
Instrumentation:
-
FTIR Spectrometer (e.g., Bruker Tensor 27 or equivalent)
-
ATR accessory with a suitable crystal (e.g., diamond or zinc selenide)
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal surface is clean. Use a solvent like isopropanol or ethanol to wipe the crystal, followed by a dry, lint-free tissue.
-
Acquire a background spectrum. This accounts for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor)[8]. The typical scan settings are a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹ with 16-32 scans for a good signal-to-noise ratio.
-
-
Sample Application:
-
Place a small drop of the liquid sample (this compound) onto the center of the ATR crystal, ensuring the crystal surface is completely covered[8].
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum using the same parameters as the background scan. The software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
-
Cleaning:
-
Carefully clean the sample from the ATR crystal using a suitable solvent and a soft, lint-free tissue.
-
Run a cleaning check by acquiring a new spectrum to ensure no sample residue remains.
-
Visualization of the Experimental Workflow
The logical flow of the ATR-FTIR analysis is depicted in the following diagram.
Caption: Workflow for ATR-FTIR Spectroscopic Analysis.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. 1-Bromo-4-(trifluoromethoxy)benzene 99 407-14-7 [sigmaaldrich.com]
- 4. 1-Bromo-4-(trifluoromethoxy)benzene 99 407-14-7 [sigmaaldrich.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. (Trifluoromethoxy)benzene | C7H5F3O | CID 68010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C7H3BrF4O | CID 22065211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. egikunoo.wordpress.com [egikunoo.wordpress.com]
A Comparative Guide to the Reactivity of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene and Other Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene with other representative aryl halides in key organic transformations. The information presented is supported by experimental data to aid in the selection of appropriate substrates and reaction conditions for synthetic applications.
Introduction
This compound is a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromo leaving group, a deactivating fluoro group, and a strongly electron-withdrawing trifluoromethoxy group, imparts distinct reactivity in various cross-coupling and nucleophilic substitution reactions. Understanding its reactivity profile in comparison to other aryl halides is crucial for efficient reaction design and optimization.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions is primarily governed by the strength of the carbon-halogen bond, with the general trend being Ar-I > Ar-Br > Ar-Cl > Ar-F. The electronic nature of the substituents on the aromatic ring also plays a significant role.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for the formation of C(sp²)–C(sp²) bonds. The electron-withdrawing nature of the fluoro and trifluoromethoxy groups in this compound is expected to enhance its reactivity in the oxidative addition step of the catalytic cycle.
.
Table 1: Comparison of Aryl Halide Reactivity in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~95 (estimated based on similar systems) |
| 2 | 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | n-propanol/H₂O | Reflux | 1 | >95[1] |
| 3 | 4-Bromoanisole | Phenylboronic acid | LaF₃·Pd nanocatalyst | K₂CO₃ | H₂O | 70 | - | 97[2] |
| 4 | 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 48 | ~98[3] |
| 5 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane | 100 | 24 | 85 |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol)
-
Potassium carbonate (2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
-
-
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture of toluene, ethanol, and water.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds. The reactivity of aryl halides follows the general trend, but the choice of ligand and base is critical for achieving high yields, especially with less reactive aryl chlorides.
Table 2: Comparison of Aryl Halide Reactivity in Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | ~90 (estimated based on similar systems) |
| 2 | 4-Chlorotoluene | Morpholine | Pd(dba)₂ / XPhos | NaOtBu | Toluene | Reflux | 6 | 94[4] |
| 3 | 4-Chlorotoluene | Morpholine | [Pd(IPr*)(3-Cl-py)Cl₂] | K₃PO₄ | Toluene | 110 | - | High[5] |
| 4 | 2-(Aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines | Morpholine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 120 | 12 | 60-88[6] |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
Materials:
-
This compound (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)
-
XPhos (0.04 mmol)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried Schlenk tube.
-
Add this compound and toluene.
-
Add morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C for 12 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes. The reactivity of aryl halides is a key factor, with aryl iodides and bromides being the most common substrates.
Table 3: Comparison of Aryl Halide Reactivity in Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | 3 | ~85 (estimated based on similar systems) |
| 2 | 4-Iodotoluene | Phenylacetylene | Pd/Al₂O₃ / Cu₂O | - | THF/DMA | 75 | 72 | <2 (batch), 60 (flow)[7] |
| 3 | 4-Iodotoluene | Phenylacetylene | PdCl₂(PPh₃)₂ | - | [TBP][4EtOV] | 55 | 3 | 95[8] |
| 4 | Iodobenzene | Phenylacetylene | Pd/CuFe₂O₄ | K₂CO₃ | EtOH | 70 | 3 | 90[9] |
| 5 | Bromobenzene | Phenylacetylene | Pd-PDMS | - | - | 55 | - | 90[10] |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
Materials:
-
This compound (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol)
-
Copper(I) iodide (CuI) (0.04 mmol)
-
Triethylamine (2.0 mmol)
-
Anhydrous THF (10 mL)
-
-
Procedure:
-
To a Schlenk flask, add Pd(PPh₃)₂Cl₂ and CuI.
-
Evacuate and backfill with an inert gas.
-
Add a solution of this compound in THF.
-
Add triethylamine and then phenylacetylene.
-
Stir the reaction at room temperature for 3 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
-
Nucleophilic Aromatic Substitution (SNAr)
In contrast to cross-coupling reactions, the reactivity of aryl halides in SNAr reactions is often reversed, with aryl fluorides being the most reactive, followed by chlorides, bromides, and iodides. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond. The presence of strong electron-withdrawing groups ortho and/or para to the leaving group is crucial for stabilizing the intermediate Meisenheimer complex. The trifluoromethoxy group in this compound is a moderately deactivating group for electrophilic aromatic substitution but acts as an electron-withdrawing group that can facilitate nucleophilic aromatic substitution.
Table 4: Comparison of Aryl Halide Reactivity in Nucleophilic Aromatic Substitution
| Entry | Aryl Halide | Nucleophile | Conditions | Product | Yield (%) |
| 1 | This compound | Sodium methoxide | MeOH, 80 °C, 12h | 1-Fluoro-2-methoxy-4-(trifluoromethoxy)benzene | Moderate (estimated) |
| 2 | 4-Chloronitrobenzene | Sodium methoxide | MeOH, Reflux | 4-Nitroanisole | High[11] |
| 3 | 2,4-Dinitrochlorobenzene | Sodium methoxide | MeOH | 2,4-Dinitroanisole | High[12] |
| 4 | m-Chloronitrobenzene | Sodium methoxide | - | - | Much slower than o- and p- isomers[13] |
Experimental Protocol: Nucleophilic Aromatic Substitution of this compound with Sodium Methoxide
-
Materials:
-
This compound (1.0 mmol)
-
Sodium methoxide (1.5 mmol)
-
Anhydrous methanol (10 mL)
-
-
Procedure:
-
To a round-bottom flask, add a solution of sodium methoxide in methanol.
-
Add this compound.
-
Heat the reaction mixture to 80 °C for 12 hours.
-
After cooling, quench the reaction with water and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Conclusion
This compound exhibits predictable reactivity in common organic transformations. In palladium-catalyzed cross-coupling reactions, its reactivity is comparable to other aryl bromides and is enhanced by its electron-deficient nature. In nucleophilic aromatic substitution, the presence of electron-withdrawing groups activates the ring, although the bromo group is a less effective leaving group than fluoro or chloro in this context. This guide provides a foundation for researchers to leverage the unique properties of this versatile building block in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI EUROPE N.V. [tcichemicals.com]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. ijnc.ir [ijnc.ir]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Propose mechanisms and show the expected products of the followin... | Study Prep in Pearson+ [pearson.com]
- 13. The reaction of m-chloronitrobenzene with sodium methoxide is much slower.. [askfilo.com]
Alternative reagents to 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene for trifluoromethoxyphenyl moiety
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethoxyphenyl group is a critical step in the synthesis of many pharmaceutical and agrochemical candidates, owing to its ability to enhance metabolic stability, binding affinity, and lipophilicity. While 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene serves as a common building block for this purpose, a range of alternative reagents and methodologies offer distinct advantages in terms of reactivity, substrate scope, and reaction conditions. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal synthetic strategy.
Performance Comparison of Alternative Reagents
The selection of a suitable reagent for introducing the trifluoromethoxyphenyl moiety depends on the specific synthetic route and the nature of the substrate. The following table summarizes the performance of key alternative reagents in various cross-coupling and trifluoromethoxylation reactions, providing a comparative overview to guide your research.
| Reagent/Method | Reaction Type | Typical Substrates | Key Advantages | Reported Yields |
| This compound | Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) | Arylboronic acids, amines, phenols, alkynes | Readily available, well-established reactivity. | 60-95% |
| 4-(Trifluoromethoxy)phenylboronic Acid | Suzuki, Chan-Lam Coupling | Aryl halides/triflates, phenols, amines | Milder reaction conditions, avoids halogenated starting materials. | 70-98% |
| 4-(Trifluoromethoxy)phenyl Triflate | Cross-Coupling (e.g., Heck, Sonogashira, Buchwald-Hartwig) | Alkenes, alkynes, amines | Higher reactivity than corresponding bromides in some cases. | 65-90% |
| Togni's Reagent II | Electrophilic Trifluoromethoxylation | Phenols, N-aryl-N-hydroxylamines | Direct O-trifluoromethylation of hydroxyl groups. | 15-95% (substrate dependent) |
| Umemoto's Reagent | Electrophilic Trifluoromethoxylation | Phenols, alcohols | Effective for direct O-trifluoromethylation. | 74-93% |
Key Alternative Methodologies and Experimental Protocols
This section details the experimental protocols for the most common and effective alternative methods for incorporating the trifluoromethoxyphenyl moiety.
Suzuki-Miyaura Coupling with 4-(Trifluoromethoxy)phenylboronic Acid
The Suzuki-Miyaura coupling offers a versatile and widely used method for the formation of C-C bonds. Using 4-(trifluoromethoxy)phenylboronic acid allows for the direct introduction of the desired moiety onto an aryl or heteroaryl halide or triflate.
Experimental Protocol:
A mixture of the aryl halide (1.0 mmol), 4-(trifluoromethoxy)phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of toluene/H₂O (5 mL) is degassed and heated at 90 °C for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[1][2][3][4]
Buchwald-Hartwig Amination with 4-(Trifluoromethoxy)aniline
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. This protocol outlines the coupling of an aryl halide or triflate with 4-(trifluoromethoxy)aniline.
Experimental Protocol:
To an oven-dried Schlenk tube are added the aryl halide (1.0 mmol), 4-(trifluoromethoxy)aniline (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base such as Cs₂CO₃ (1.4 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is then added, and the mixture is heated at 110 °C for 12-24 hours. After cooling, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated. The residue is purified by flash column chromatography to afford the desired N-aryl-4-(trifluoromethoxy)aniline.[5][6][7]
Chan-Lam O-Arylation with 4-(Trifluoromethoxy)phenylboronic Acid
The Chan-Lam coupling provides a valuable method for the formation of C-O bonds, allowing for the synthesis of diaryl ethers under relatively mild, often aerobic, conditions.
Experimental Protocol:
A mixture of the phenol (1.0 mmol), 4-(trifluoromethoxy)phenylboronic acid (1.5 mmol), Cu(OAc)₂ (0.1 mmol), and a ligand such as pyridine (2.0 mmol) in a suitable solvent like dichloromethane (5 mL) is stirred at room temperature, open to the air, for 24-48 hours. The reaction mixture is then filtered through a short pad of silica gel, and the filtrate is concentrated. The crude product is purified by column chromatography to yield the desired diaryl ether.[8][9][10][11]
Electrophilic O-Trifluoromethylation with Togni's Reagent II
Direct O-trifluoromethylation of phenols can be achieved using electrophilic trifluoromethylating reagents like Togni's reagent. This method is particularly useful when pre-functionalization of the aromatic ring is undesirable.
Experimental Protocol:
To a solution of the phenol (1.0 mmol) in a suitable solvent such as chloroform (5 mL) is added a catalytic amount of a base like cesium carbonate (0.1 mmol). Togni's Reagent II (1.2 mmol) is then added in one portion. The reaction mixture is stirred at room temperature for 12-24 hours until the starting material is consumed (monitored by TLC). The reaction is then quenched with water, and the product is extracted with dichloromethane. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography.[12][13]
Electrophilic O-Trifluoromethylation with Umemoto's Reagent
Umemoto's reagents are another class of powerful electrophilic trifluoromethylating agents for the direct functionalization of hydroxyl groups.
Experimental Protocol:
A solution of the phenol (1.0 mmol) and a non-nucleophilic base such as 2,6-di-tert-butylpyridine (1.2 mmol) in an anhydrous solvent like dichloromethane (5 mL) is cooled to 0 °C. Umemoto's reagent (e.g., S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) (1.1 mmol) is then added portion-wise. The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 12 hours. The reaction mixture is then washed with saturated aqueous NaHCO₃ and brine. The organic layer is dried over MgSO₄, filtered, and concentrated. The residue is purified by column chromatography to afford the aryl trifluoromethyl ether.[14][15][16][17]
Visualizing Synthetic Pathways
The following diagrams illustrate the general workflows for the key synthetic strategies discussed in this guide.
Caption: General workflows for palladium- and copper-catalyzed cross-coupling reactions.
Caption: General workflows for direct electrophilic O-trifluoromethylation of phenols.
Conclusion
The choice of reagent for introducing a trifluoromethoxyphenyl moiety is a critical decision in the design of a synthetic route. While this compound remains a viable and frequently used starting material, the alternative reagents and methods presented in this guide offer a broader toolbox for chemists. Arylboronic acids and triflates provide milder and often more efficient pathways in cross-coupling reactions, while electrophilic trifluoromethoxylating reagents such as those developed by Togni and Umemoto allow for the direct and late-stage functionalization of hydroxyl groups. By carefully considering the substrate, desired reaction conditions, and overall synthetic strategy, researchers can select the most appropriate method to efficiently access these valuable trifluoromethoxylated compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intramolecular O-arylation of phenols with phenylboronic acids: application to the synthesis of macrocyclic metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chan-Lam-Type S-Arylation of Thiols with Boronic Acids at Room Temperature [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in the Development of Trifluoromethoxylation Reagents [mdpi.com]
- 14. Mes-Umemoto reagent - Enamine [enamine.net]
- 15. Umemoto Reagent I - Enamine [enamine.net]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Suzuki and Stille Couplings for Biaryl Synthesis
For researchers, scientists, and drug development professionals, the efficient synthesis of biaryl compounds is a critical step in the creation of novel molecules. Among the myriad of cross-coupling reactions available, the Suzuki-Miyaura and Stille couplings have emerged as two of the most powerful and versatile methods. This guide provides an objective comparison of their performance for the synthesis of a 2,2'-bipyridine scaffold, a common motif in pharmaceuticals, supported by experimental data and detailed protocols.
While both reactions are cornerstones of modern organic synthesis for forming carbon-carbon bonds, they have distinct mechanisms, substrate requirements, and operational considerations that make them suitable for different applications.[1] The Suzuki coupling is often a primary choice due to the low toxicity of boron reagents and the ease of byproduct removal.[1] However, for substrates with sensitive functional groups or where the corresponding boronic acid is unstable, the Stille coupling can be a more robust and higher-yielding option, despite the toxicity concerns associated with organotin compounds.[1]
Quantitative Comparison of Suzuki and Stille Couplings
The choice between Suzuki and Stille coupling often depends on the specific substrates and desired functional group tolerance. The following table summarizes typical quantitative data for the two reactions for the synthesis of a 2,2'-bipyridine, providing a direct comparison of their performance under representative conditions.
| Parameter | Suzuki Coupling | Stille Coupling |
| Typical Yield | 75-95%[2][3] | 80-94%[2] |
| Catalyst Loading | 1-5 mol% Pd[4] | 1-5 mol% Pd[4] |
| Reaction Temperature | 80-110 °C[4][5] | 40-100 °C[4][6] |
| Key Reagent | Arylboronic acid or ester | Organostannane |
| Reagent Toxicity | Boronic acids are generally considered low toxicity.[4] | Organotin compounds are highly toxic.[4][6] |
| Byproducts | Boron-based, generally water-soluble and easily removed.[4] | Tin-based, often require specific workup procedures for removal.[6] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and optimization of these coupling reactions.
Suzuki Coupling Protocol for the Synthesis of 2-Arylpyridine
This protocol is a general representation and may require optimization for specific substrates and reaction scales.[7]
-
Preparation: In a reaction flask, dissolve 2-bromopyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a mixture of isopropanol (5 mL) and deionized water (5 mL).[8]
-
Catalyst Addition: Add palladium(II) acetate (0.02 mmol) to the mixture.[8]
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to 80 °C with stirring. The reaction is typically open to the air.[8]
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are often complete within 1-4 hours.[8]
-
Work-up: After completion, cool the mixture to room temperature. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.[7][8]
-
Purification: The crude product is purified by column chromatography on silica gel.[8]
Stille Coupling Protocol for the Synthesis of 2-Arylpyridine
This protocol is a general representation and should be performed under an inert atmosphere.
-
Preparation: To a flame-dried round-bottom flask, add the 2-bromopyridine (1.0 eq), CuI (0.1 eq), Pd(dppf)Cl₂·DCM (0.1 eq), and LiCl (5.3 eq).[6]
-
Solvent and Reagent Addition: Add anhydrous DMF, followed by the organotin reagent (e.g., aryltributylstannane, 1.15 eq). Purge the flask with an inert gas (e.g., Argon) for 10 minutes.[6][9]
-
Reaction: Heat the solution to the desired temperature (e.g., 40-100 °C).[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture. Transfer the solution into a separatory funnel containing an aqueous ammonia solution and extract with a nonpolar solvent like hexane. The organic phase is then washed with brine, dried over Na₂SO₄, filtered, and concentrated in vacuo.[6]
-
Purification: The crude material is purified by flash chromatography to afford the coupled product.[6]
Catalytic Cycles and Experimental Workflow
The fundamental steps of the catalytic cycles for both Suzuki and Stille couplings are similar, involving oxidative addition, transmetalation, and reductive elimination.[1][10][11] However, the nature of the organometallic reagent dictates key differences in the transmetalation step.[1]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Caption: Catalytic cycle of the Stille coupling.
A generalized experimental workflow for these reactions highlights the key differences in setup and workup procedures.
Caption: Generalized experimental workflow comparison.
References
- 1. benchchem.com [benchchem.com]
- 2. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Stille Coupling | OpenOChem Learn [learn.openochem.org]
A Comparative Guide to Analytical Methods for Purity Determination of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates like 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene is paramount for the integrity of subsequent research and the quality of the final product. This guide provides a comprehensive comparison of key analytical techniques for determining the purity of this complex halogenated aromatic compound.
Comparison of Analytical Methods
The following table summarizes the primary analytical methods for purity determination, highlighting their principles, advantages, and limitations in the context of analyzing this compound.
| Method | Principle | Advantages | Limitations | Typical Purity Range (%) |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase. | High resolution for volatile impurities, high sensitivity (especially with specific detectors like ECD or MS), well-established methods. | Not suitable for non-volatile impurities, potential for thermal degradation of the analyte. | 95 - 99.9 |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Versatile for a wide range of compounds, including non-volatile and thermally labile impurities. | Lower resolution for highly volatile impurities compared to GC, requires the analyte to have a chromophore for UV detection or use of universal detectors with lower sensitivity. | 95 - 99.9 |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Determination of the concentration of a substance by comparing the integral of one of its NMR signals with the integral of a signal from a certified reference material of known purity. | Primary analytical method, highly accurate and precise, provides structural information, does not require a reference standard of the analyte itself. | Lower sensitivity compared to chromatographic methods, requires a relatively pure and soluble sample, higher instrumentation cost. | 98 - 100 |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. Purity is determined by analyzing the melting point depression. | Provides a measure of absolute purity, relatively fast, requires small sample amounts. | Only applicable to crystalline solids with a sharp melting point, not suitable for amorphous or thermally unstable compounds, less effective for impurities that are solid-soluble.[1] | 98.5 - 99.95 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to serve as a starting point and may require optimization for specific instrumentation and sample characteristics.
Gas Chromatography (GC-FID) Protocol
This protocol is adapted for the analysis of halogenated aromatic compounds and is suitable for determining the purity of this compound.
1. Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable high-purity solvent such as ethyl acetate or hexane.
-
Mix thoroughly to ensure a homogenous solution.
2. Instrumentation and Conditions:
| Parameter | Value |
| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 280 °C |
| Detector Temperature | 300 °C |
| Oven Temperature Program | Initial: 80 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
3. Data Analysis:
-
The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This reversed-phase HPLC method is designed for the purity assessment of brominated and fluorinated aromatic compounds.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with the mobile phase (Acetonitrile/Water mixture).
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
2. Instrumentation and Conditions:
| Parameter | Value |
| Instrument | HPLC system with a UV-Vis Detector |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: Acetonitrile:Water (70:30 v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
3. Data Analysis:
-
Purity is determined by the area percentage of the main peak in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Protocol
Given the presence of a trifluoromethoxy group, ¹⁹F qNMR is a highly specific and accurate method for purity determination.
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound into an NMR tube.
-
Accurately weigh approximately 10 mg of a suitable internal standard (e.g., 3,5-Bis(trifluoromethyl)benzoic acid) into the same NMR tube.[2]
-
Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d or Acetone-d₆) to dissolve the sample and internal standard completely.
2. NMR Acquisition Parameters:
| Parameter | Value |
| Spectrometer | 400 MHz or higher, equipped with a fluorine probe |
| Nucleus | ¹⁹F |
| Pulse Program | Standard single pulse with proton decoupling |
| Relaxation Delay (d1) | 30 s (to ensure full relaxation of all fluorine nuclei) |
| Number of Scans | 16 or more for good signal-to-noise |
| Acquisition Time | ≥ 2 s |
| Pulse Width | Calibrated 90° pulse |
3. Data Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate the signal corresponding to the -OCF₃ group of the analyte and a well-resolved signal from the internal standard.
-
The purity is calculated using the following formula:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of fluorine nuclei for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
Differential Scanning Calorimetry (DSC) Protocol
This method is suitable for determining the purity of crystalline this compound.
1. Sample Preparation:
-
Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan.
-
Prepare an empty, hermetically sealed aluminum pan as a reference.
2. Instrumentation and Conditions:
| Parameter | Value |
| Instrument | Differential Scanning Calorimeter |
| Temperature Program | Heat from a temperature sufficiently below the melting point to a temperature sufficiently above the melting point. A typical range would be from room temperature to 150 °C. |
| Heating Rate | 1-2 °C/min (a slow heating rate is crucial for accurate purity determination) |
| Atmosphere | Inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min |
3. Data Analysis:
-
The purity is calculated by the instrument's software based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[3] The analysis involves integrating the area of the melting endotherm.
Visualizations
The following diagrams illustrate the general workflow for the analytical determination of purity and the logical relationship between the different analytical techniques.
Caption: Workflow for Purity Determination.
References
Benchmarking Catalyst Performance for Reactions with 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of catalyst performance for various cross-coupling reactions involving the versatile building block, 1-bromo-2-fluoro-4-(trifluoromethoxy)benzene. The unique substitution pattern of this aromatic ring, featuring a bromine atom for coupling, a fluorine atom, and an electron-withdrawing trifluoromethoxy group, presents both opportunities and challenges in synthetic chemistry. Understanding the optimal catalytic systems is crucial for its efficient utilization in the synthesis of complex molecules for pharmaceutical and materials science applications.
Executive Summary
Cross-coupling reactions are paramount in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these transformations is highly dependent on the catalyst system employed. This document outlines common palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—that are applicable to this compound. While specific experimental data for this exact substrate is limited in publicly available literature, this guide presents generalized protocols and performance data for analogous aryl bromides, which can serve as a strong starting point for reaction optimization.
Catalyst Performance Comparison
Due to the limited availability of direct comparative studies on this compound, the following tables provide typical conditions and expected performance for key cross-coupling reactions based on structurally related aryl bromides. These tables are intended to guide the initial selection of catalytic systems.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C(sp²)-C(sp²) bonds.
| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 80 - 110 | 2 - 18 | 75 - 95 |
| Heteroarylboronic acid | Pd₂(dba)₃ / XPhos | K₂CO₃ | 1,4-Dioxane | 100 - 120 | 12 - 24 | 70 - 90 |
| Vinylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME / H₂O | 80 - 100 | 4 - 12 | 80 - 98 |
Table 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines.
| Amine | Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Primary Arylamine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 90 - 110 | 12 - 24 | 80 - 98 |
| Secondary Aliphatic Amine | Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | 100 - 120 | 18 - 24 | 75 - 95 |
| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100 | 12 - 24 | 70 - 90 |
Table 3: Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.
| Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Room Temp. - 60 | 2 - 12 | 85 - 98 |
| Alkylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NH | DMF | 50 - 80 | 6 - 18 | 70 - 90 |
| Silyl-protected alkyne | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Acetonitrile | 60 - 80 | 4 - 12 | 80 - 95 |
Experimental Protocols & Workflows
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for this compound.
Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 2-10 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 - 3.0 equiv)
-
Toluene and Water (typically 4:1 to 10:1 ratio)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and potassium phosphate.
-
Add the palladium catalyst and the phosphine ligand.
-
Add the degassed solvent mixture (toluene and water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination Protocol
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 - 1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-3 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 2-6 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.2 - 2.0 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk tube.
-
Add this compound and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the mixture with stirring at the desired temperature (e.g., 90-110 °C).
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
A Comparative Guide to the Reactivity of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of reaction yields and experimental protocols for various cross-coupling reactions utilizing 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its fluorine and trifluoromethoxy substituents.[1] This document aims to serve as a practical resource for researchers by summarizing key reaction data, providing detailed experimental methodologies, and offering a comparative analysis with alternative brominated aromatic compounds.
Data Presentation: Comparison of Reaction Yields
The following tables summarize the reported yields for various palladium-catalyzed cross-coupling reactions involving this compound and comparable aryl bromides. The data highlights the influence of substituents on reaction efficiency.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Aryl Bromide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~90 (estimated) | [2][3] |
| 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 48 | >95 | [2] |
| 1-Bromo-2-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 48 | ~90 | [2] |
| Bromobenzene | Pd(OAc)₂ / PPh₃ | KOH | THF | 25 | 1 | >95 | [4] |
| 4-Bromotoluene | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 | [3] |
| 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 98 | [3] |
| 1-Bromo-4-nitrobenzene | GO@NHC-Pd | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 98 | [5] |
Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Aniline
| Aryl Bromide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | ~85-95 (estimated) | [6] |
| 1-Bromo-3-butoxy-5-nitrobenzene | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene | 100 | 18 | 92 | [6] |
| 4-Bromobiphenyl | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 2 | 98 | [7] |
| 3-Bromoanisole | Pd(dba)₂ / P(o-tol)₃ | NaOtBu | Toluene | 100 | 16 | 99 | [7] |
Table 3: Sonogashira Coupling of Aryl Bromides with Phenylacetylene
| Aryl Bromide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 65 | 12 | ~80-90 (estimated) | [8][9] |
| 1,4-Dibromo-2-(trifluoromethyl)benzene | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | 60 | 12 | 85 (C-4 coupling) | [10] |
| Iodobenzene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 25 | 2 | 95 | [8] |
| Bromobenzene | Pd(PPh₃)₄ / CuI | n-BuNH₂ | Benzene | 80 | 4 | 98 | [8] |
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalized and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling
General Procedure: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and a base such as potassium carbonate (2.0 mmol, 2.0 equiv.). Add the palladium catalyst, for example, palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).[3] The flask is then evacuated and backfilled with an inert atmosphere (nitrogen or argon) three times. A degassed solvent mixture, such as toluene (5 mL), ethanol (2 mL), and water (2 mL), is added. The reaction mixture is heated to 80 °C and stirred vigorously for 12-24 hours.[3] Reaction progress can be monitored by TLC or GC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Buchwald-Hartwig Amination
General Procedure: In a glovebox or under an inert atmosphere, a Schlenk tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv), a suitable ligand (e.g., Xantphos, 0.02 equiv), and a base such as cesium carbonate (1.5 equiv). The aryl bromide (1.0 equiv) and the amine (1.2 equiv) are dissolved in an anhydrous, degassed solvent (e.g., 1,4-dioxane) and added to the Schlenk tube via syringe. The tube is sealed and the reaction mixture is heated to 100 °C with stirring until the starting material is consumed, as monitored by GC-MS or TLC. After cooling to room temperature, the reaction mixture is diluted with an appropriate solvent like ethyl acetate and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by column chromatography.[6]
Sonogashira Coupling
General Procedure: To a Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), a palladium catalyst such as bis(triphenylphosphine)palladium(II) chloride (0.02 equiv), and a copper(I) co-catalyst like copper(I) iodide (0.04 equiv).[8] A solvent system of THF and an amine base such as triethylamine (e.g., 2:1 v/v) is added, followed by the terminal alkyne (1.2 equiv). The reaction mixture is stirred at the desired temperature (typically ranging from room temperature to reflux) until completion, as monitored by TLC or GC-MS. The reaction is then quenched, for example, with aqueous ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification of the crude product is typically achieved by column chromatography.
Mandatory Visualization
Reaction Workflow and Catalytic Cycles
The following diagrams illustrate the general experimental workflow for a cross-coupling reaction and the catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. CN103864547A - Method for catalyzing Sonogashira cross coupling reaction by virtue of trace 1-halogenated benzene-promoted CuI - Google Patents [patents.google.com]
- 10. Search chemical reactions confidently | CAS [cas.org]
Safety Operating Guide
Proper Disposal of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene: A Guide for Laboratory Professionals
Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides detailed, step-by-step procedures for the proper disposal of 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene, a halogenated organic compound. Adherence to these guidelines is crucial for researchers, scientists, and professionals in drug development to maintain a safe working environment and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is essential to be aware of the hazards associated with this compound. This compound is classified as a combustible liquid that can cause skin and eye irritation, and may lead to respiratory irritation.[1][2][3][4]
Always handle this chemical in a well-ventilated area or within a chemical fume hood.[1][5][6] Personal Protective Equipment (PPE) is mandatory.[6] This includes:
Keep the compound away from heat, sparks, open flames, and other ignition sources.[1][8] Use non-sparking tools when handling containers.[8]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents its release into the environment. Under no circumstances should this chemical be poured down the drain.[5][6][9]
Step 1: Segregation of Waste
As a halogenated organic compound, this compound must be disposed of in a specifically designated waste container for "Halogenated Organic Waste".[5][6][10] Do not mix it with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[11] It should also be kept separate from acidic or alkaline waste streams.[11]
Step 2: Waste Collection
-
Select an Appropriate Container : Use a clean, properly labeled, and sealable container compatible with the chemical. Polyethylene or polypropylene containers are often suitable.[12] The container should be clearly marked with "Hazardous Waste" and "Halogenated Organic Waste".[9][11]
-
Transferring the Waste : Carefully transfer the waste into the designated container within a chemical fume hood to minimize inhalation exposure.[11]
-
Labeling : As soon as the first drop of waste is added, ensure the container is accurately labeled with the full chemical name, "this compound," and the approximate quantity.[9] Do not use abbreviations or chemical formulas.[9]
-
Container Management : Keep the waste container tightly closed when not in use to prevent the release of vapors.[9][11] Store the container in a designated satellite accumulation area, which should be in a cool, dry, and well-ventilated location away from incompatible materials.[1][11]
Step 3: Handling Spills
In the event of a spill, immediate action is necessary to contain and clean up the material safely.
-
Evacuate and Ventilate : Clear the area of all personnel and ensure adequate ventilation. Remove all ignition sources.
-
Contain the Spill : Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[12]
-
Collect the Residue : Carefully collect the absorbed material and any contaminated soil or debris using non-sparking tools. Place the collected waste into a labeled, sealable container for hazardous waste disposal.[12]
-
Decontaminate the Area : Wash the spill area thoroughly.
-
Dispose of Contaminated Materials : All contaminated clothing, absorbent materials, and cleaning supplies must be disposed of as hazardous waste.[12]
Step 4: Final Disposal
Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[6] Follow all local, regional, and national regulations for hazardous waste disposal.[8][12][13]
Summary of Key Information
The following table summarizes the critical data for the safe disposal of this compound.
| Parameter | Information | Source |
| Chemical Name | This compound | - |
| CAS Number | 1532-83-8 (example, confirm specific isomer) | - |
| Hazard Class | Combustible liquid, Skin irritant, Eye irritant, Respiratory irritant | [1][2][3] |
| Primary Disposal Route | Incineration by a licensed hazardous waste facility | [10] |
| Waste Category | Halogenated Organic Waste | [5][6][10] |
| Required PPE | Safety goggles, lab coat, nitrile gloves, closed-toe shoes | [6] |
| Incompatible Wastes | Non-halogenated organics, acids, bases, strong oxidizing agents | [1][11] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. This compound | C7H3BrF4O | CID 22065211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scienceready.com.au [scienceready.com.au]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. fishersci.com [fishersci.com]
Personal protective equipment for handling 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene. It includes detailed operational and disposal plans to ensure safe laboratory practices.
Summary of Hazards and Properties
Based on data for its isomers, this compound is expected to be a combustible liquid that can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] It may also be harmful if swallowed or inhaled.[4][5]
| Property | Data (based on isomers) |
| Physical State | Liquid |
| Hazards | Combustible liquid, Skin Irritant, Serious Eye Irritant, May cause respiratory irritation, Harmful if swallowed, Harmful if inhaled.[1][2][3][4][5] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition. Keep container tightly closed.[1][6][7] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[1][2] |
| Disposal | Dispose of as hazardous waste in accordance with local, state, and federal regulations.[1][4][8] |
Personal Protective Equipment (PPE)
A comprehensive PPE protocol is mandatory to minimize exposure.
| PPE Category | Minimum Requirement |
| Eye and Face Protection | Chemical safety goggles meeting EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A face shield should be worn where splashing is possible.[4][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves should be inspected before use and changed immediately if contaminated.[9] |
| Skin and Body Protection | A flame-retardant and chemical-resistant lab coat or apron. Full-body protective suit may be required for large quantities or severe exposure.[8] |
| Respiratory Protection | Required when vapors or aerosols are generated. Use a NIOSH-approved respirator with an appropriate filter (e.g., Type ABEK).[6][8] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following systematic workflow is crucial for safe handling.
1. Engineering Controls:
-
Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[10]
-
Ensure an eyewash station and a safety shower are readily accessible in the immediate work area.[10]
2. Preparation:
-
Before handling, review this safety guide and the SDS of a closely related isomer.
-
Ensure all necessary PPE is available and in good condition.
-
Assemble all required equipment and reagents within the fume hood before introducing the chemical.
3. Handling the Compound:
-
Don all required PPE as specified in the table above before entering the designated handling area.
-
Ground and bond containers when transferring the material to prevent static discharge. Use spark-proof tools.[6]
-
Avoid all personal contact, including inhalation of vapors.[4]
-
When not in use, keep the container tightly closed.[4]
-
Do not eat, drink, or smoke in the handling area.[4]
4. Post-Handling:
-
Decontaminate all work surfaces that may have come into contact with the chemical.
-
Carefully remove PPE, avoiding contact with potentially contaminated outer surfaces. Gloves should be removed last.
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2][5]
Emergency and Disposal Plans
Emergency Procedures:
| Exposure Type | First Aid Measures |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a POISON CENTER or doctor.[2][3][5] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of water. If skin irritation occurs, seek medical attention.[3][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a physician.[3][4] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4] |
| Spill Response | Minor Spills: Absorb the spill with inert material (e.g., sand, vermiculite), and place it in a sealed container for disposal.[4] Major Spills: Evacuate the area and move upwind. Alert the fire brigade and wear breathing apparatus and protective gloves. Contain the spill and prevent it from entering drains.[4] |
Disposal Plan:
-
Chemical Waste: This material and its container must be disposed of as hazardous waste.[1][8] Collect waste in a designated, labeled, and sealed container. Do not mix with other waste.[8]
-
Disposal Method: Disposal should be carried out by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[11]
-
Contaminated Packaging: Contaminated containers should be treated as the product itself and disposed of accordingly.[8][11]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. merckmillipore.com [merckmillipore.com]
- 6. 1-Bromo-4-(trifluoromethyl)benzene(402-43-7) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. aarti-industries.com [aarti-industries.com]
- 11. echemi.com [echemi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
